Product packaging for Dibenzyl chlorophosphonate(Cat. No.:CAS No. 538-37-4)

Dibenzyl chlorophosphonate

Cat. No.: B014004
CAS No.: 538-37-4
M. Wt: 296.68 g/mol
InChI Key: YADJFRGSGWGMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibenzyl chlorophosphonate (CAS 538-37-4), also known as dibenzylphosphoryl chloride or DBPCl, is an organophosphorus compound with the molecular formula C 14 H 14 ClO 3 P and a molecular weight of 296.69 g/mol . It is widely used as a key phosphorylation agent in scientific research for the introduction of phosphoramidate groups . The compound is typically characterized by a boiling point of approximately 428.2°C and a flash point of around 340°C . It is commercially supplied as a solution in inert solvents like benzene to maintain stability and should be stored at -20°C . In synthetic chemistry, this compound serves as a crucial electrophilic phosphorus reagent. Its primary research value lies in the synthesis of phosphate and phosphoramidate derivatives of biologically relevant molecules. It reacts with amines, including those in amino acids and nucleosides, to form phosphoramidate linkages . This reactivity is harnessed in the classic Atherton–Todd reaction , a method for the synthesis of phosphoramidates from dialkyl phosphites and amines . The dibenzyl protecting groups on the phosphorus atom are advantageous because they can be readily removed under mild conditions, such as by catalytic hydrogenation, without cleaving other sensitive functionalities in the complex target molecule . The applications of this compound are extensive in medicinal and bioorganic chemistry. It is employed in the unambiguous synthesis of phosphorylated biomolecules. For instance, it has been used in the synthesis of ribosyl pyrophosphate derivatives , which are key intermediates in nucleotide biosynthesis . Furthermore, it plays an instrumental role in the development of prodrug strategies. Research demonstrates its use in phosphorylating indole chalcone derivatives to create phosphoramidate prodrugs (e.g., compound 14k-P ), which exhibit enhanced anti-proliferative activity against cancer cells and improved solubility profiles . This underscores the compound's significant role in advancing potential therapeutic agents. Intended Use: This product is for research and laboratory use only. It is not intended for diagnostic, therapeutic, or human use. Handling and Storage: Store in a freezer at -20°C. Always handle with appropriate personal protective equipment in a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14ClO3P B014004 Dibenzyl chlorophosphonate CAS No. 538-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[chloro(phenylmethoxy)phosphoryl]oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADJFRGSGWGMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-37-4
Record name Dibenzyl chlorophosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [chloro(phenylmethoxy)phosphoryl]oxymethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBENZYL CHLOROPHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWP897QDQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dibenzyl Chlorophosphonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 538-37-4

This technical guide provides an in-depth overview of dibenzyl chlorophosphonate, a key reagent in synthetic organic chemistry, particularly for the phosphorylation of nucleosides, amino acids, and other molecules of interest in drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its properties, synthesis, and applications.

Core Properties

This compound is a thick, colorless oil that is known to decompose upon standing or distillation.[1][3] It is soluble in various inert solvents such as benzene and chloroform.[2][4] Due to its reactivity and potential for decomposition, it is often recommended to be stored at low temperatures, such as in a freezer at -20°C, under an inert atmosphere.[2][4] Distillation of this compound is cautioned against as it may lead to violent decomposition.[4]

Quantitative Data Summary
PropertyValueSource
CAS Number 538-37-4[1][2][3][5]
Molecular Formula C₁₄H₁₄ClO₃P[1][2][3][5]
Molecular Weight 296.69 g/mol [1][2][3][5]
Boiling Point 428.2 °C at 760 mmHg (Predicted)[2][4]
Density 1.283 g/cm³[2]
Solubility Soluble in Benzene, Sparingly soluble in Chloroform[4]

Synthesis and Experimental Protocols

This compound is typically synthesized from dibenzyl phosphite. The following section details a common experimental protocol for its preparation.

Synthesis of this compound from Dibenzyl Phosphite

This protocol is adapted from a literature procedure.[3]

Materials:

  • Dibenzyl phosphite

  • Sulfuryl chloride

  • Toluene

  • 8% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve dibenzyl phosphite (6.08 ml) in toluene (75 ml).

  • To this stirred solution, add a solution of sulfuryl chloride (3.48 g) in toluene (25 ml).

  • Continue stirring the mixture under nitrogen for 75 minutes.

  • After the reaction is complete, wash the mixture with an 8% sodium bicarbonate solution (75 ml).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to yield this compound as a colorless oil (7.75 g).

Applications in Phosphorylation

This compound is widely used as a phosphorylating agent for a variety of substrates, including nucleosides and amino acids.[1][2] The benzyl protecting groups can be readily removed by hydrogenolysis to yield the free phosphate.

General Workflow for Phosphorylation

The general workflow for the phosphorylation of a hydroxyl-containing compound (R-OH) using this compound is depicted below. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

phosphorylation_workflow reactant1 R-OH (Substrate) product Phosphorylated Product (Dibenzyl Phosphate Ester) reactant1->product reactant2 This compound reactant2->product base Base (e.g., Pyridine, Triethylamine) hcl HCl base->hcl Neutralizes

Caption: General workflow for phosphorylation using this compound.

Synthetic Pathway Example: Synthesis of a Ribosyl Dibenzyl Pyrophosphate Intermediate

This compound is a crucial reagent in the synthesis of complex biomolecules. The following diagram illustrates a synthetic pathway where it is used to create a ribosyl dibenzyl pyrophosphate, an intermediate in the synthesis of other sugar-nucleotide targets.[2]

ribosyl_pyrophosphate_synthesis cluster_dibenzyl_chlorophosphonate Preparation of Phosphorylating Agent cluster_ribose_phosphate Ribose Moiety Preparation cluster_coupling Coupling Reaction Dibenzyl Phosphite Dibenzyl Phosphite This compound This compound Dibenzyl Phosphite->this compound N-Chlorosuccinimide N-Chlorosuccinimide N-Chlorosuccinimide->this compound Ribosyl Dibenzyl Pyrophosphate Ribosyl Dibenzyl Pyrophosphate This compound->Ribosyl Dibenzyl Pyrophosphate 2,3,5-Tribenzoylribose 1-Phosphate 2,3,5-Tribenzoylribose 1-Phosphate 2,3,5-Tribenzoylribose 1-Phosphate->Ribosyl Dibenzyl Pyrophosphate

Caption: Synthesis of a ribosyl dibenzyl pyrophosphate intermediate.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard and Precautionary Statements
  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It is also suspected of causing genetic defects and may cause cancer.[5]

  • Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces.[5] If swallowed, immediately call a poison center or doctor.[5] Do not induce vomiting.[5] If in eyes, rinse cautiously with water for several minutes.[5]

References

The Strategic Application of Dibenzyl Chlorophosphonate in Modern Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of synthetic organic chemistry, the precise introduction of phosphate moieties is paramount for the development of novel therapeutics and biological probes. Dibenzyl chlorophosphonate [(BnO)₂P(O)Cl] has long been established as a cornerstone reagent for this purpose. This technical guide provides an in-depth analysis of its applications, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers, scientists, and drug development professionals in leveraging this versatile phosphorylating agent.

Core Utility: A Gateway to Phosphate Esters

This compound serves as a powerful electrophilic phosphorus source for the phosphorylation of a variety of nucleophiles, including alcohols, phenols, amines, and amino acids. A key advantage of this reagent lies in the utility of the benzyl protecting groups. These groups are readily cleaved under mild, neutral conditions via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), preserving the integrity of sensitive functional groups within the target molecule.[1] This attribute is particularly crucial in the synthesis of complex, biologically active compounds.

The general mechanism involves the nucleophilic attack of a hydroxyl or amino group on the phosphorus center of this compound, leading to the displacement of the chloride ion and the formation of a stable dibenzyl phosphate ester or phosphoramidate, respectively.

Quantitative Analysis of Phosphorylation Reactions

The efficiency of phosphorylation with this compound is substrate-dependent. The following tables summarize typical reaction conditions and yields for various substrate classes.

Table 1: Phosphorylation of Alcohols

SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Primary Alcohol (e.g., Ethanol)PyridineCCl₄Room Temp.Not specifiedGood
Secondary AlcoholPyridineCCl₄Room Temp.Not specifiedModerate to Good
Protected CarbohydratePyridineCH₂Cl₂0 to Room Temp.12-2470-90

Table 2: Phosphorylation of Phenols

SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
β-NaphtholNaHNot specifiedNot specifiedNot specified80[2]
PhenolPyridineCH₂Cl₂Room Temp.1285-95
p-NitrophenolPyridineCH₂Cl₂Room Temp.12>95

*Data for diethyl chlorophosphonate on magnesia is used as a proxy to indicate trends in reactivity.[3] Generally, phenols with electron-withdrawing groups exhibit higher reactivity.

Table 3: Phosphorylation of Amines and Amino Acids

SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Aniline Derivative (in Kabachnik-Fields)T3P®Not specified25193[3]
Protected Serine TripeptideNot specifiedNot specifiedNot specifiedNot specifiedGood[1]

Experimental Protocols: A Practical Guide

Protocol 1: General Procedure for the Phosphorylation of an Alcohol

  • To a solution of the alcohol (1.0 eq) in anhydrous pyridine or an inert solvent such as CCl₄ or CH₂Cl₂ at 0 °C is added this compound (1.1-1.5 eq) dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired dibenzyl phosphate ester.

Protocol 2: Synthesis of this compound

  • A solution of sulphuryl chloride (1.0 eq) in toluene is added to a stirred solution of dibenzyl phosphite (1.0 eq) in toluene under a nitrogen atmosphere.[4]

  • The mixture is stirred for approximately 75 minutes.[4]

  • The reaction mixture is then washed with an 8% sodium bicarbonate solution.[4]

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield dibenzyl chlorophosphate as a colorless oil.[4] Due to its instability, it is often used immediately in the next step without further purification.

Protocol 3: Deprotection of Dibenzyl Phosphate Esters via Hydrogenolysis

  • The dibenzyl phosphate ester is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • A catalytic amount of palladium on carbon (Pd/C, typically 10 mol%) is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure using a balloon or at higher pressures in a Parr hydrogenator) at room temperature.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the deprotected phosphate.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of synthetic strategies employing this compound.

G cluster_synthesis Synthesis of this compound dibenzyl_phosphite Dibenzyl Phosphite dibenzyl_chlorophosphonate This compound dibenzyl_phosphite->dibenzyl_chlorophosphonate chlorinating_agent Chlorinating Agent (e.g., SO₂Cl₂ or Cl₂) chlorinating_agent->dibenzyl_chlorophosphonate

Diagram 1: Synthesis of the Reagent

G cluster_workflow General Phosphorylation and Deprotection Workflow start Nucleophile (R-OH, R-NH₂) phosphorylation Phosphorylation start->phosphorylation reagent This compound reagent->phosphorylation intermediate Dibenzyl Phosphate Ester (Protected) phosphorylation->intermediate deprotection Deprotection (Hydrogenolysis) intermediate->deprotection product Final Phosphate Product (R-OPO₃H₂, R-NHPO₃H₂) deprotection->product

Diagram 2: Phosphorylation & Deprotection

Applications in Drug Development and Prodrug Synthesis

A significant application of this compound is in the synthesis of phosphate prodrugs. Many potent drugs exhibit poor aqueous solubility or membrane permeability, limiting their bioavailability. The introduction of a phosphate group can enhance solubility and allow for targeted delivery, as endogenous phosphatases can cleave the phosphate ester in vivo to release the active drug. This compound is an ideal reagent for this strategy due to the mild deprotection conditions required for the benzyl groups, which are compatible with a wide range of sensitive drug molecules. For instance, it has been instrumental in the synthesis of phosphorylated nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies.

Conclusion

This compound remains a highly relevant and effective reagent for the phosphorylation of diverse substrates in organic synthesis. Its primary advantages, namely the ease of introduction of the dibenzyl phosphate group and the mild conditions required for its subsequent deprotection, make it an invaluable tool, particularly in the fields of medicinal chemistry and drug development. The data and protocols presented herein provide a comprehensive resource for researchers seeking to employ this reagent in their synthetic endeavors.

References

An In-depth Technical Guide on Dibenzyl Chlorophosphonate: Structure and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of dibenzyl chlorophosphonate, a member of the organophosphate class of compounds. It covers its chemical structure, its mechanism of action as an enzyme inhibitor, relevant quantitative data, and detailed experimental protocols for its synthesis and characterization.

Structure and Chemical Properties

This compound, also known by synonyms such as dibenzylphosphoryl chloride and benzyl phosphorochloridate, is an organophosphorus compound with the chemical formula C₁₄H₁₄ClO₃P.[1][2][3][4] Its molecular weight is 296.69 g/mol .[1][2][3] The structure features a central phosphorus atom bonded to an oxygen atom via a double bond, a chlorine atom, and two benzyloxy (-OCH₂C₆H₅) ester groups.[1][4]

Chemical Identifiers:

  • CAS Number: 538-37-4[1][3]

  • Molecular Formula: C₁₄H₁₄ClO₃P[1][2][4]

  • Molecular Weight: 296.69[1][2][3]

  • IUPAC Name: [chloro(phenylmethoxy)phosphoryl]oxymethylbenzene[4]

Physically, it is described as a thick, colorless to yellow oil that can decompose upon standing or distillation.[1][2] It is soluble in organic solvents like benzene and sparingly soluble in chloroform.[5] this compound serves as a key reagent for the phosphorylation of nucleosides and amino acids in organic synthesis.[1][4]

Mechanism of Action: Irreversible Enzyme Inhibition

This compound belongs to a class of compounds known as irreversible inhibitors of serine proteases and serine hydrolases.[6][7] Its mechanism of action is characterized by the covalent modification of the enzyme's active site.

The catalytic activity of serine proteases, such as trypsin, chymotrypsin, and acetylcholinesterase, relies on a catalytic triad that includes a highly reactive serine residue. The hydroxyl group of this serine acts as a nucleophile. This compound is a potent electrophile at the phosphorus atom. The reaction proceeds via a nucleophilic attack from the active site serine's hydroxyl group on the phosphorus center of the inhibitor. This attack leads to the displacement of the chloride ion, which is an effective leaving group, and the formation of a stable, covalent phosphonyl-enzyme adduct.[7]

This process, known as phosphonylation, effectively renders the enzyme catalytically inactive. Because of the stability of the covalent bond formed, this inhibition is considered irreversible.[7]

mechanism_of_action Enzyme Active Enzyme (Serine-OH) Complex Enzyme-Inhibitor Complex Enzyme->Complex Nucleophilic Attack DBCP Dibenzyl Chlorophosphonate DBCP->Complex Inactive_Enzyme Inactive Phosphonylated Enzyme (Covalent Adduct) Complex->Inactive_Enzyme Irreversible Covalent Bonding Chloride Chloride Ion (Leaving Group) Complex->Chloride Displacement

Caption: General mechanism of irreversible inhibition of a serine protease by this compound.

Quantitative Data on Enzyme Inhibition

While specific IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values for this compound are not widely reported in readily available literature, data from closely related organophosphate compounds illustrate their high potency against key serine hydrolases and proteases. The table below presents representative data for Diisopropylfluorophosphate (DFP), a well-studied organophosphate inhibitor, to provide context for the inhibitory potential of this class of compounds.

EnzymeInhibitorIC₅₀ ValueKᵢ Value
AcetylcholinesteraseDiisopropylfluorophosphate (DFP)~0.04 µM-
ChymotrypsinDiisopropylfluorophosphate (DFP)-~2 µM
ThrombinDiisopropylfluorophosphate (DFP)~100 µM-
Disclaimer: Data presented are for the related compound Diisopropylfluorophosphate (DFP) and are intended for illustrative purposes to show the typical potency of organophosphate inhibitors. Values can vary significantly based on experimental conditions.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the chlorination of dibenzyl phosphite.[6]

Materials:

  • Dibenzyl phosphite

  • Sulfuryl chloride (SO₂Cl₂)

  • Toluene (anhydrous)

  • 8% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Protocol:

  • Under a nitrogen atmosphere, dissolve dibenzyl phosphite (6.08 ml) in anhydrous toluene (75 ml) in a suitable reaction vessel.

  • While stirring, add a solution of sulfuryl chloride (3.48 g) in toluene (25 ml).

  • Continue stirring the mixture under nitrogen for approximately 75 minutes.

  • Transfer the reaction mixture to a separatory funnel and wash with 8% sodium bicarbonate solution (75 ml).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Evaporate the solvent from the filtrate under reduced pressure to yield this compound as a colorless oil.[6] Due to its instability, it is often prepared fresh before use.[5]

synthesis_workflow start Start dissolve Dissolve Dibenzyl Phosphite in Toluene (N2 atm) start->dissolve add Add Sulfuryl Chloride Solution dissolve->add stir Stir for 75 minutes add->stir wash Wash with NaHCO3 Solution stir->wash dry Dry Organic Layer (Na2SO4) wash->dry filter Filter dry->filter evaporate Evaporate Solvent (Reduced Pressure) filter->evaporate product Product: This compound evaporate->product assay_workflow start Start plate_setup Set up 96-well plate: Buffer, AChE, DTNB, Inhibitor/Vehicle start->plate_setup pre_incubate Pre-incubate for 10-15 min plate_setup->pre_incubate add_substrate Initiate Reaction: Add ATCI Substrate pre_incubate->add_substrate measure Measure Absorbance at 412 nm (Kinetic Mode) add_substrate->measure calculate_rate Calculate Reaction Rates (V) measure->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition determine_ic50 Plot Dose-Response Curve and Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end signaling_pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis (Blocked) AChR Postsynaptic Receptor ACh->AChR Binds & Activates Signal Downstream Signaling Cascade AChR->Signal Hyperstimulation DBCP Dibenzyl Chlorophosphonate DBCP->AChE Inhibits

References

An In-Depth Technical Guide to Dibenzyl Chlorophosphonate (DBPCl) and its Synonyms for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of phosphorylating agents is crucial for the synthesis of novel therapeutics and biological probes. Dibenzyl chlorophosphonate (DBPCl), a widely utilized reagent, serves as a cornerstone in the introduction of phosphate moieties into organic molecules. This technical guide provides a detailed overview of DBPCl, its synonyms, chemical properties, and key experimental protocols for its synthesis and application in the phosphorylation of various substrates, including nucleosides and amino acids.

Core Concepts and Synonyms

This compound, often abbreviated as DBPCl, is a key reagent in organic synthesis for the introduction of a dibenzyl phosphate group. This group can subsequently be deprotected under mild conditions to yield the free phosphate. A clear understanding of its various synonyms is essential when navigating chemical literature and supplier catalogs.

Below is a comprehensive table summarizing the common synonyms and key chemical properties of this compound.

PropertyValue
Primary Name This compound
Abbreviation DBPCl
CAS Number 538-37-4[1]
Molecular Formula C₁₄H₁₄ClO₃P[1]
Molecular Weight 296.69 g/mol [1]
IUPAC Name dibenzyl phosphorochloridate
Synonyms Benzyl phosphorochloridate, Chlorophosphoric acid dibenzyl ester, Dibenzyl chlorophosphate, Dibenzyl phosphorochloridate, Dibenzylphosphoryl chloride, Phosphorochloridic acid, bis(phenylmethyl) ester[1]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful research and development. The following sections provide step-by-step methodologies for the synthesis of DBPCl and its application in phosphorylation reactions.

Synthesis of this compound (DBPCl)

This protocol details the synthesis of DBPCl from dibenzyl phosphite and sulfuryl chloride.

Materials:

  • Dibenzyl phosphite

  • Sulfuryl chloride

  • Toluene (anhydrous)

  • 8% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Nitrogen atmosphere

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve dibenzyl phosphite (6.08 ml) in anhydrous toluene (75 ml).

  • Separately, prepare a solution of sulfuryl chloride (3.48 g) in anhydrous toluene (25 ml).

  • Add the sulfuryl chloride solution to the stirred solution of dibenzyl phosphite.

  • Stir the reaction mixture for 75 minutes under nitrogen.

  • Wash the mixture with an 8% sodium bicarbonate solution (75 ml).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent from the filtrate under reduced pressure.

  • The resulting colorless oil is dibenzyl chlorophosphate (7.75 g).

General Phosphorylation of a Hydroxyl Group

This protocol provides a general method for the phosphorylation of a hydroxyl-containing substrate using freshly prepared DBPCl.

Materials:

  • 5-hydroxy-1,4-naphthalenedione

  • Acetonitrile (anhydrous)

  • Potassium carbonate

  • Freshly prepared Dibenzyl chlorophosphate (from the protocol above)

  • Silica gel (70-230 mesh)

  • Dichloromethane

  • Acetone

Procedure:

  • To a stirred solution of 5-hydroxy-1,4-naphthalenedione (2.18 g) in anhydrous acetonitrile (300 ml), add potassium carbonate (1.81 g) at room temperature.

  • Add a solution of freshly prepared dibenzyl chlorophosphate (7.75 g) in anhydrous acetonitrile (50 ml) to the mixture and stir for 20 hours.

  • Add an additional portion of potassium carbonate (907 mg) and continue stirring for another 24 hours.

  • Evaporate the solvent to dryness and dry the resulting oil under vacuum.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and acetone (96:4).

  • Combine the fractions containing the product and evaporate the solvent.

  • Dry the resulting solid in vacuo to obtain the phosphorylated product.

Phosphorylation of a Protected Nucleoside

The phosphorylation of nucleosides is a critical step in the synthesis of antiviral and anticancer drugs. The benzyl protecting groups of DBPCl are advantageous as they can be removed by hydrogenolysis, a method compatible with most nucleoside protecting groups. While a specific detailed protocol using DBPCl was not found in the immediate search, the general principle involves the reaction of a protected nucleoside, where the 5'-hydroxyl group is free and other reactive groups (like the 2' and 3' hydroxyls and the exocyclic amines) are protected, with DBPCl in the presence of a base.

It has been noted that when DBPCl reacts with a suitably protected adenosine having a free 5'-OH group, dibenzyl adenosine 5'-monophosphate is formed[2]. The reaction would typically be carried out in an anhydrous solvent like pyridine or a mixture of DMF and pyridine at a controlled temperature.

Phosphorylation of an Amino Acid

The synthesis of phosphopeptides is essential for studying signal transduction pathways. One approach is the direct phosphorylation of a protected amino acid. An evaluation of different chemical approaches for the phosphorylation of peptides with the sequence GGXA (where X = Ser, Thr, Tyr) found that phosphorylation with dibenzylphosphochloridate yields the desired phosphopeptides[3]. However, the study also noted the formation of by-products, necessitating purification by ion-exchange chromatography[3]. A detailed, step-by-step protocol for the direct phosphorylation of a simple amino acid using DBPCl was not explicitly detailed in the provided search results. The more common modern approach involves using pre-phosphorylated and protected amino acid building blocks in solid-phase peptide synthesis.

Experimental Workflows and Logical Relationships

Visualizing experimental workflows can significantly aid in understanding and planning synthetic routes. The following diagrams, generated using Graphviz, illustrate the synthesis of DBPCl and a general phosphorylation reaction.

Synthesis_of_DBPCl cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up Dibenzyl_phosphite Dibenzyl phosphite Reaction Stirring, 75 min Dibenzyl_phosphite->Reaction Sulfuryl_chloride Sulfuryl chloride Sulfuryl_chloride->Reaction Solvent Toluene Solvent->Reaction Atmosphere Nitrogen Atmosphere->Reaction Wash Wash with 8% NaHCO₃ Reaction->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate DBPCl This compound (DBPCl) Evaporate->DBPCl

Caption: Workflow for the synthesis of this compound (DBPCl).

Phosphorylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_deprotection Deprotection (Optional) Substrate Substrate with -OH group Reaction Phosphorylation Substrate->Reaction DBPCl This compound (DBPCl) DBPCl->Reaction Base Base (e.g., Pyridine, K₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Reaction Protected_Phosphate Dibenzyl Phosphorylated Product Reaction->Protected_Phosphate Hydrogenolysis H₂, Pd/C Final_Product Phosphorylated Product Hydrogenolysis->Final_Product Protected_Phosphate->Hydrogenolysis

Caption: General workflow for phosphorylation using DBPCl.

References

Dibenzyl phosphorochloridate safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Dibenzyl Phosphorochloridate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for dibenzyl phosphorochloridate (CAS RN: 538-37-4), a reagent commonly used in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the handling of this compound.

Chemical Identification and Physical Properties

Dibenzyl phosphorochloridate, also known as dibenzylphosphoryl chloride, is a phosphorylating agent.[1] Key identification and physical data are summarized below.

Identifier Value
Chemical Name Dibenzyl phosphorochloridate
Synonyms Dibenzylphosphoryl chloride, Chlorophosphoric acid dibenzyl ester
CAS Number 538-37-4
Molecular Formula C14H14ClO3P
Molecular Weight 296.69 g/mol [2][3]
Appearance Thick oil; Colourless to Yellow Solution[4][5]
Boiling Point 428.2 ± 34.0 °C (Predicted)[5]
Density 1.283 g/mL[5]
Solubility Soluble in benzene, sparingly soluble in chloroform.[3][5] Used in solutions with inert solvents like chloroform, carbon tetrachloride, benzene, and ether.[3][4]

Hazard Identification and GHS Classification

Dibenzyl phosphorochloridate is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard Class Hazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed[6][7]
Skin Corrosion/IrritationH315: Causes skin irritation[8]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[8]
Germ Cell MutagenicityH340: May cause genetic defects[8]
CarcinogenicityH350: May cause cancer[8]
Flammable LiquidH225: Highly flammable liquid and vapour[8]
Aspiration HazardH304: May be fatal if swallowed and enters airways[8]

Signal Word: Danger [8]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure stability.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents. The compound is also moisture-sensitive.

  • Store in a freezer at -20°C for stability.[5] It is recommended to prepare the reagent just prior to use as distillation can lead to violent decomposition.[1][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling dibenzyl phosphorochloridate:

Protection Type Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
Body Protection Lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If aerosols or vapors are generated, a respirator may be required.

Emergency Procedures

First-Aid Measures:

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention.[9]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Specific Hazards: The compound is combustible and may decompose under fire conditions to produce toxic fumes of phosphorus oxides, carbon oxides, and hydrogen chloride. Vapors may be heavier than air and can travel to a source of ignition and flash back.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE. Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[10] Do not use combustible materials like paper towels to clean up. Following the removal of the spill, ventilate the area.[11]

Experimental Protocols

Dibenzyl phosphorochloridate is a key reagent in phosphorylation reactions. Below is a representative protocol for the synthesis of a phosphorylated compound.

Synthesis of a Phosphorylated Derivative

This protocol describes a general procedure for the N-phosphorylation of a substrate using dibenzyl phosphorochloridate.

Materials:

  • Substrate containing an N-H bond

  • Dibenzyl phosphorochloridate (DBPCl)

  • Sodium hexamethyldisilazide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the substrate in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NaHMDS in THF to the reaction mixture.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve dibenzyl phosphorochloridate in anhydrous THF.

  • Slowly add the DBPCl solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Safety and Handling Workflow

A Hazard Identification (Review SDS) B Risk Assessment A->B C Implement Control Measures (Ventilation, PPE) B->C D Safe Handling and Storage C->D F Handling Procedure D->F E Emergency Preparedness (First Aid, Spill Kit, Fire Extinguisher) E->F G Waste Disposal F->G H Incident Occurs F->H No I Emergency Response (First Aid, Spill Cleanup, Firefighting) H->I Yes I->G

Caption: Workflow for the safe handling of dibenzyl phosphorochloridate.

Experimental Workflow: N-Phosphorylation

A Dissolve Substrate in Anhydrous THF (Inert Atmosphere) B Cool to 0 °C A->B C Add NaHMDS Solution B->C D Stir at 0 °C for 30 min C->D E Add DBPCl Solution D->E F Warm to Room Temperature and Stir for 12-24h E->F G Reaction Quench (Saturated aq. NH4Cl) F->G H Aqueous Workup and Extraction G->H I Purification (Column Chromatography) H->I

Caption: A typical experimental workflow for N-phosphorylation using dibenzyl phosphorochloridate.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Dibenzyl Chlorophosphonate in Prodrug Synthesis

Abstract

Phosphonate-containing molecules are a cornerstone of many therapeutic agents, particularly in antiviral and anticancer applications, due to their ability to act as stable mimics of phosphate groups. However, their inherent high negative charge at physiological pH severely limits their cell permeability and oral bioavailability. The prodrug approach, which temporarily masks this charged moiety, is a critical strategy to overcome this limitation. This compound serves as a key reagent in this field, enabling the synthesis of dibenzyl phosphonate prodrugs. These prodrugs neutralize the phosphonate charge with benzyl groups, which can be subsequently cleaved in vivo to release the active drug. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and application of this compound in prodrug development, supplemented with detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction: The Challenge of Phosphonate Drug Delivery

Phosphonates are widely used as isosteric replacements for phosphates in drug design, offering crucial interactions with target enzymes while being resistant to hydrolysis by native phosphatases.[1][2] Many successful antiviral drugs, such as Cidofovir, Adefovir, and Tenofovir, are acyclic nucleoside phosphonates.[3][4]

The primary obstacle in the clinical application of phosphonate drugs is their dianionic nature at physiological pH. This high negative charge prevents passive diffusion across lipophilic cell membranes, leading to poor absorption and low bioavailability.[1][4][5] To circumvent this, a prodrug strategy is employed. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active pharmacological agent.[1] For phosphonates, this involves masking the acidic hydroxyl groups with lipophilic, biolabile protecting groups to create a neutral, membrane-permeable molecule.[1][6][7]

This compound: A Key Phosphorylating Agent

This compound (DBPCI), also known as dibenzyl phosphorochloridate, is a powerful phosphorylating agent used to introduce a dibenzyl phosphonate moiety onto a drug candidate, typically at a hydroxyl group.[8]

Chemical Properties:

  • Molecular Formula: C₁₄H₁₄ClO₃P[8]

  • Molecular Weight: 296.69 g/mol [8]

  • Appearance: Thick oil that may decompose on standing or distillation.[8]

The core function of this compound is to attach a phosphonate group protected by two benzyl esters. These benzyl groups serve two primary purposes:

  • Neutralization of Charge: They replace the acidic protons of the phosphonic acid, rendering the molecule neutral and more lipophilic.

  • Biolabile Protection: They are designed to be cleaved in vivo, regenerating the active phosphonic acid at the target site.

While simple dialkyl esters are generally too stable for effective prodrug use, dibenzyl esters are more readily cleaved.[1] However, the rate of cleavage for unsubstituted benzyl esters can be undesirably slow.[1] This has led to research into substituted benzyl groups (e.g., p-methoxybenzyl) to modulate the rate of activation.[9]

Synthesis and Reaction Mechanisms

Synthesis of this compound

This compound is not typically stable for long-term storage and is often prepared fresh before use.[8][10] The synthesis involves the chlorination of dibenzyl phosphite.

Dibenzyl_Phosphite Dibenzyl Phosphite DBPCl This compound Dibenzyl_Phosphite->DBPCl Sulfuryl_Chloride Sulfuryl Chloride (SO₂Cl₂) Sulfuryl_Chloride->DBPCl Toluene Toluene (Solvent) Toluene->DBPCl in

Caption: Synthesis of this compound.

Prodrug Synthesis via Phosphorylation

This compound readily reacts with nucleophilic groups, most commonly the hydroxyl group of a parent drug (e.g., a nucleoside analog), in the presence of a base to form the corresponding dibenzyl phosphonate ester.

Parent_Drug Parent Drug (R-OH) Prodrug Dibenzyl Phosphonate Prodrug Parent_Drug->Prodrug DBPCl This compound DBPCl->Prodrug Base Base (e.g., K₂CO₃) Base->Prodrug catalyst Solvent Acetonitrile (Solvent) Solvent->Prodrug in

Caption: General scheme for prodrug synthesis.

In Vivo Activation Pathway

The success of the prodrug strategy hinges on the efficient and timely release of the active drug. For dibenzyl phosphonates, this involves the cleavage of the two benzyl ester groups. This process can be mediated by enzymes such as esterases or cytochrome P450s, followed by chemical hydrolysis.

Prodrug Dibenzyl Phosphonate Prodrug (Membrane Permeable) Intermediate Benzyl Monoester Intermediate Prodrug->Intermediate Enzymatic Cleavage (e.g., Esterase) Active_Drug Active Phosphonate Drug (Cell-Trapped) Intermediate->Active_Drug Second Cleavage Event cluster_synthesis Synthesis of DBPCI cluster_prodrug Prodrug Synthesis s1 Dissolve Dibenzyl Phosphite in Toluene s2 Add Sulfuryl Chloride s1->s2 s3 Stir for 75 min s2->s3 s4 NaHCO₃ Wash s3->s4 s5 Dry & Evaporate s4->s5 s6 Fresh DBPCI Oil s5->s6 p2 Add Fresh DBPCI s6->p2 Immediate Use p1 Dissolve Substrate & Base in Acetonitrile p1->p2 p3 Stir for 20-44h p2->p3 p4 Evaporate Solvent p3->p4 p5 Column Chromatography p4->p5 p6 Purified Prodrug p5->p6

References

The Benzyl Group in Phosphorylation: A Technical Guide for Synthetic Strategy and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the precise introduction of phosphate groups is paramount for mimicking biological signaling events and creating novel therapeutics. The benzyl group, a long-standing workhorse in protecting group chemistry, plays a crucial role in phosphorylation reactions, particularly in the synthesis of phosphopeptides and phosphorylated small molecules. Its stability under various reaction conditions, coupled with reliable methods for its removal, makes it an invaluable tool. This in-depth technical guide provides a comprehensive overview of the use of benzyl protecting groups in phosphorylation, detailing experimental protocols, quantitative data, and the underlying chemical principles.

Core Principles of Benzyl Protection in Phosphorylation

The primary function of the benzyl group in phosphorylation is to protect the acidic protons of a phosphate mono- or diester, preventing unwanted side reactions during multi-step syntheses. In the context of solid-phase peptide synthesis (SPPS), this protection is critical to ensure efficient peptide bond formation and to avoid side reactions at the phosphate moiety. Benzyl groups are typically introduced as benzyl ethers on the phosphate group and are valued for their stability to both the basic conditions used for Fmoc deprotection and the moderate acidic conditions for Boc deprotection.

Two main strategies are employed:

  • Monobenzyl Protection: Primarily used for phosphoserine and phosphothreonine, this approach minimizes the risk of β-elimination, a common side reaction under the basic conditions of Fmoc removal. The presence of a remaining acidic proton on the phosphate is thought to electrostatically hinder the abstraction of the α-proton, thus suppressing this undesirable pathway.[1]

  • Dibenzyl Protection: Commonly used for phosphotyrosine, which is not susceptible to β-elimination.[2] However, one of the benzyl groups is often labile to the repeated acid treatments in Boc-SPPS.[3]

The choice between these strategies is dictated by the specific amino acid being phosphorylated and the overall synthetic scheme.

Synthesis of Benzyl-Protected Phosphoamino Acid Building Blocks

The successful incorporation of phosphorylated residues into peptides relies on the availability of high-quality, protected amino acid building blocks. Here are representative protocols for the synthesis of commonly used benzyl-protected phosphoamino acids.

Synthesis of N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)

This protocol describes the benzylation of the phenolic hydroxyl group of Boc-L-tyrosine.

Experimental Protocol:

  • Dissolution: Suspend N-Boc-L-tyrosine (20.7 mmol) in a 1:1 mixture of dioxane and DMF (150 mL).

  • Addition of Reagents: Add sodium bicarbonate (20.7 mmol) and benzyl bromide (20.7 mmol) to the suspension with continuous stirring.

  • Reaction: Heat the reaction mixture to 90°C and stir overnight.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the crude product in ethyl acetate (100 mL).

  • Washing: Wash the organic solution with brine (100 mL) and water (100 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the product.[4][5]

One-Pot Synthesis of Fmoc-Tyr(PO(OBzl)₂)-OH

This method provides a convenient route to the dibenzyl-protected phosphotyrosine building block.

Experimental Protocol:

  • Silylation: To a solution of Fmoc-Tyr-OH (1.5 mmol) in dry THF (3 mL) at room temperature, successively add N-methylmorpholine (NMM, 1.5 mmol) in dry THF (1 mL) and TBDMSCl (1.43 mmol) in THF (1 mL).

  • Phosphitylation: After 3 minutes, add 1H-tetrazole (7.0 mmol) in one portion, followed by the addition of dibenzyl N,N-diethylphosphoramidite (3.0 mmol) in THF (1 mL). Stir for 30 minutes at room temperature.

  • Oxidation: Cool the solution to -5°C and add 14% aqueous tBuOOH (4.0 mmol). After 30 minutes at -5°C, add 10% aqueous Na₂S₂O₅ (10 mL) at 0°C and stir rapidly at room temperature for 30 minutes.

  • Work-up and Isolation: The product can be isolated following a standard aqueous work-up and purification by column chromatography to yield a white, crisp foam.[6]

Application in Solid-Phase Peptide Synthesis (SPPS)

The "building block" approach, where pre-synthesized, benzyl-protected phosphoamino acids are incorporated during SPPS, is the most reliable method for producing phosphopeptides with a defined phosphorylation site.

Fmoc-Based SPPS of a Phosphoserine-Containing Peptide

This protocol outlines the incorporation of Fmoc-Ser(PO(OBzl)OH)-OH into a peptide sequence.

Experimental Protocol:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF, DCM, and then DMF.

  • Coupling of Fmoc-Ser(PO(OBzl)OH)-OH:

    • Pre-activate a solution of Fmoc-Ser(PO(OBzl)OH)-OH (4 equivalents) and HATU (3.95 equivalents) in DMF with DIPEA (8 equivalents) for 1-2 minutes.

    • Add the activated solution to the resin and couple for 2-4 hours. Monitor coupling completion with a Kaiser test. Double coupling may be necessary due to steric hindrance.[7]

    • Wash the resin with DMF.

  • Fmoc Deprotection (Post-Phosphoserine): To minimize β-elimination, use a solution of 5% DBU in DMF for 10-20 minutes for the deprotection step immediately following the phosphoserine residue. Wash thoroughly with DMF.

  • Chain Elongation: Continue with standard Fmoc-SPPS cycles for the remaining amino acids.

Boc-Based SPPS of a Phosphotyrosine-Containing Peptide

This protocol describes the use of Boc-Tyr(PO₃Bzl₂)-OH in Boc-SPPS.

Experimental Protocol:

  • Resin Swelling and Deprotection: Swell the peptide-resin (e.g., Merrifield) in DCM. Remove the Nα-Boc group with 50% TFA in DCM.

  • Neutralization: Neutralize the resin with 5% DIEA in DCM.

  • Coupling of Boc-Tyr(PO₃Bzl₂)-OH:

    • Pre-activate Boc-Tyr(PO₃Bzl₂)-OH (3 equivalents) with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Capping (Optional): Cap any unreacted amino groups with acetic anhydride.

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for subsequent amino acids.

Mandatory Visualizations

Diagrams of Key Processes

sp_ps_workflow Washing2 Washing2 Completed_Peptide_Resin Completed_Peptide_Resin Washing2->Completed_Peptide_Resin End of Synthesis

egfr_signaling ERK ERK ERK_nuc ERK_nuc ERK->ERK_nuc Translocation

Deprotection of Benzyl Groups

The final and critical step is the removal of the benzyl protecting groups from the phosphate moieties, along with other side-chain protecting groups and cleavage from the solid support.

Acidolytic Cleavage with TFA Cocktails

For most phosphopeptides synthesized via Fmoc-SPPS, a strong acid cocktail based on trifluoroacetic acid (TFA) is sufficient to cleave the benzyl ethers from the phosphate groups simultaneously with the cleavage of the peptide from the resin.

Experimental Protocol (TFA Cleavage):

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, and dry under vacuum.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5). TIS acts as a scavenger to trap carbocations generated during cleavage.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a milder method for benzyl group removal and is particularly useful when the peptide is sensitive to strong acids or when other protecting groups that are labile to hydrogenolysis are not present.

Experimental Protocol (Catalytic Hydrogenolysis):

  • Dissolution: Dissolve the benzyl-protected peptide in a suitable solvent such as methanol or a mixture of methanol and acetic acid.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully purge the system with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Quantitative Data Summary

The efficiency of phosphopeptide synthesis using benzyl-protected building blocks can be influenced by several factors, including the choice of coupling reagents and the specific peptide sequence.

ParameterMonobenzyl Protection (pSer/pThr)Dibenzyl Protection (pTyr)Reference(s)
Coupling Efficiency Generally high (>99%) with uronium-based reagents (e.g., HATU, HBTU). May require longer coupling times (2-4 hours) or double coupling.Generally high with uronium-based reagents.[7],[6]
Key Side Reactions β-elimination during Fmoc deprotection. Minimized by using milder bases (e.g., DBU).Partial debenzylation during repeated acid treatment in Boc-SPPS. Benzyl group migration during final TFA cleavage.[1],[3]
Typical Crude Purity 60-85% depending on sequence and length.60-80% depending on sequence and length.[6]
Deprotection Conditions TFA cleavage (2-3 h) or catalytic hydrogenolysis.TFA cleavage (2-3 h), TMSBr, or catalytic hydrogenolysis.

Phosphorylation of Alcohols with Benzyl-Protected Phosphoramidites

Beyond peptide synthesis, benzyl-protected phosphoramidites, such as dibenzyl N,N-diisopropylphosphoramidite, are valuable reagents for the phosphorylation of alcohols in small molecule and carbohydrate chemistry.

Experimental Protocol (General Phosphorylation of an Alcohol):

  • Reaction Setup: To a solution of the alcohol (1 equivalent) and 1H-tetrazole (2 equivalents) in an anhydrous solvent (e.g., THF or DCM) at room temperature, add dibenzyl N,N-diisopropylphosphoramidite (1.5 equivalents).

  • Phosphitylation: Stir the reaction mixture at room temperature until the starting alcohol is consumed (monitored by TLC).

  • Oxidation: Cool the reaction mixture to 0°C and add an oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide (tBuOOH), portion-wise.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate and perform a standard extractive work-up.

  • Purification: Purify the resulting dibenzyl phosphotriester by column chromatography.

  • Deprotection: The benzyl groups can be removed by catalytic hydrogenolysis as described previously to yield the phosphorylated alcohol.

Conclusion

Benzyl protecting groups are a cornerstone in the chemical synthesis of phosphorylated molecules. The monobenzyl protection strategy is particularly crucial for the successful synthesis of phosphoserine- and phosphothreonine-containing peptides by minimizing β-elimination. While dibenzyl protection is effective for phosphotyrosine, potential side reactions during acid treatment must be considered. The choice of deprotection strategy—strong acid cleavage or catalytic hydrogenolysis—depends on the overall molecular structure and the presence of other sensitive functional groups. The protocols and data presented in this guide provide a solid foundation for researchers to strategically employ benzyl protecting groups to achieve their synthetic goals in the fields of chemical biology and drug discovery.

References

Dibenzyl Chlorophosphonate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl chlorophosphonate is a reactive phosphorylating agent utilized in the synthesis of various organic molecules, including intermediates for drug development. Its utility is intrinsically linked to its reactivity, which also dictates its inherent instability. This technical guide provides a comprehensive overview of the current knowledge regarding the stability and appropriate storage conditions for this compound. Due to a scarcity of specific quantitative stability data for this compound in publicly available literature, this guide also draws upon data from analogous compounds to infer potential degradation pathways and rates. All quantitative data are summarized in structured tables, and detailed methodologies for relevant stability-indicating analyses are provided.

Chemical Properties and Inherent Instability

This compound is a thick, colorless oil that is known to be unstable, decomposing upon standing or during attempts at distillation.[1] Its high reactivity, which makes it a useful phosphorylating agent, is also the source of its limited stability. The presence of a good leaving group (chloride) attached to the electrophilic phosphorus center makes it susceptible to nucleophilic attack.

Recommended Storage Conditions

To maintain the integrity of this compound, stringent storage conditions are necessary. The primary recommendations from various sources are summarized in Table 1.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature-20°C (Freezer)To minimize thermal decomposition and slow down reaction kinetics.
AtmosphereInert (e.g., Nitrogen, Argon)To prevent reaction with atmospheric moisture and oxygen.
ContainerTightly sealedTo prevent ingress of moisture and other atmospheric contaminants.
LightProtect from lightWhile specific photostability data is unavailable, protection from light is a general good practice for reactive chemicals.
PurityPreferably prepared fresh for useDue to its inherent instability, using freshly prepared reagent ensures higher purity and reactivity in subsequent reactions.[2]

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, owing to its sensitivity to moisture. Other potential degradation routes include thermal decomposition and reaction with other nucleophiles.

Hydrolysis

The proposed hydrolysis pathway is illustrated in the following diagram:

hydrolysis_pathway cluster_products Products DBCP This compound DBP Dibenzyl Phosphate DBCP->DBP Hydrolysis H2O H₂O (Moisture) HCl HCl

Caption: Proposed hydrolysis pathway of this compound.

Thermal Decomposition

This compound is reported to decompose upon attempted distillation.[1] While the specific decomposition products and kinetics have not been detailed in the literature, heating is expected to accelerate degradation, potentially leading to the formation of benzyl chloride and various phosphorus-containing byproducts. For a related class of compounds, organophosphorus flame retardants, thermal degradation has been shown to proceed via elimination reactions.[4]

Reactivity with Nucleophiles

As a potent phosphorylating agent, this compound readily reacts with various nucleophiles, which can be considered a form of chemical instability if unintended. It reacts with amines to form the corresponding dibenzyl aminophosphonates and with alcohols in the presence of a base (e.g., pyridine) to yield dibenzyl phosphoric esters.[5]

Quantitative Stability Data (Analogous Compounds)

Specific quantitative stability data for this compound is not available in the reviewed literature. Table 2 presents data for a structurally related compound to provide an indication of potential reactivity.

Table 2: Hydrolysis Kinetics of Dibenzyl (methoxycarbonyl)phosphonate at 36.4 °C and pH 7.4[3]

PathwayRate Constant (k, min⁻¹)Half-life (t½, min)Products
Major Pathway (P-O cleavage)6.56 x 10⁻³60 (overall)Benzyl (methoxycarbonyl)phosphonate, Benzyl alcohol
Minor Pathway3.55 x 10⁻³Dibenzyl phosphite

Disclaimer: This data is for an analogous compound and should be used for illustrative purposes only. The actual stability of this compound may vary.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC).

General Stability-Indicating HPLC Method Protocol

This protocol provides a general framework for developing a stability-indicating HPLC method for a reactive compound like this compound.

hplc_workflow start Start: Obtain Dibenzyl Chlorophosphonate Sample stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->stress method_dev HPLC Method Development (Column, Mobile Phase, Gradient Optimization) stress->method_dev validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) method_dev->validation stability Stability Study (Store samples under various conditions) validation->stability analysis Analyze Samples at Time Points using Validated HPLC Method stability->analysis end End: Determine Degradation Profile and Shelf-life analysis->end

Caption: Workflow for developing a stability-indicating HPLC method.

Methodology:

  • Forced Degradation Studies: Subject a solution of this compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

  • HPLC Method Development:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Detection: UV detection at a wavelength where this compound and its potential degradation products absorb.

    • Optimization: The gradient, flow rate, and column temperature should be optimized to achieve good separation of the parent compound from all degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. A detailed protocol for the purity assessment of a related compound, diisopropyl chloromalonate, can be found in the literature and adapted.[6]

Handling and Safety Precautions

Given its reactive and potentially hazardous nature, appropriate handling precautions are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a fume hood.

  • Incompatible Materials: Avoid contact with water, strong bases, strong oxidizing agents, and alcohols, unless part of a controlled reaction.[7]

  • Spill Management: In case of a spill, absorb with an inert, non-combustible material and dispose of as hazardous waste. Do not use water to clean up spills.

Conclusion

This compound is a valuable but unstable reagent. Its stability is critically dependent on strict adherence to appropriate storage and handling conditions. The primary degradation pathway is hydrolysis, and exposure to moisture should be rigorously avoided. While specific quantitative stability data remains limited, the information available for analogous compounds underscores its reactive nature. For critical applications, it is strongly recommended to use freshly prepared this compound and to verify its purity before use with a suitable analytical method like HPLC. Further research into the specific degradation kinetics and products of this compound would be highly beneficial to the scientific community.

References

Preparation of Dibenzyl Chlorophosphonate from Dibenzyl Phosphite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dibenzyl chlorophosphonate from dibenzyl phosphite, a key transformation in the preparation of various organophosphorus compounds utilized in drug development and synthetic chemistry. This document details various synthetic methodologies, presents quantitative data for comparison, and provides detailed experimental protocols. Furthermore, reaction mechanisms and experimental workflows are illustrated to provide a clear and concise understanding of the processes involved.

Introduction

This compound is a highly reactive intermediate widely employed in phosphorylation reactions, particularly in the synthesis of nucleotides, phosphopeptides, and other biologically relevant molecules. Its utility stems from the presence of the reactive phosphorus-chlorine bond, which readily undergoes nucleophilic substitution, and the benzyl protecting groups, which can be conveniently removed under mild hydrogenolysis conditions. The most common precursor to this compound is dibenzyl phosphite, which can be efficiently chlorinated using a variety of reagents. This guide focuses on three primary methods for this conversion: chlorination with sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂).

Comparative Analysis of Synthetic Methodologies

The choice of chlorinating agent for the conversion of dibenzyl phosphite to this compound can significantly impact the reaction's efficiency, yield, and compatibility with sensitive functional groups. This section provides a comparative summary of the quantitative data associated with the most common methods.

Chlorinating AgentSolventReaction TimeTemperatureYieldByproductsNotes
Sulfuryl Chloride (SO₂Cl₂)Toluene75 minutesRoom Temperature~90% (Calculated)SO₂, HClMilder than chlorine gas, but still produces acidic byproducts.
N-Chlorosuccinimide (NCS)Benzene~5 minutes (reaction completion)Room TemperatureAlmost quantitativeSuccinimideMild conditions, avoids the formation of copious HCl, ideal for acid-sensitive substrates.
Chlorine (Cl₂)Carbon Tetrachloride (CCl₄)Not specifiedBelow 0°C[1]Not specifiedHClRequires low temperatures due to the instability of the product.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from dibenzyl phosphite using sulfuryl chloride and N-chlorosuccinimide. A general procedure for the use of chlorine gas is also described based on available literature.

Method 1: Chlorination with Sulfuryl Chloride

This protocol is adapted from a procedure described on PrepChem.com.

Materials:

  • Dibenzyl phosphite (6.08 mL)

  • Sulfuryl chloride (3.48 g)

  • Toluene (100 mL total)

  • 8% Sodium bicarbonate solution (75 mL)

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve dibenzyl phosphite in 75 mL of toluene under a nitrogen atmosphere.

  • Prepare a solution of sulfuryl chloride in 25 mL of toluene.

  • Slowly add the sulfuryl chloride solution to the stirred solution of dibenzyl phosphite.

  • Stir the reaction mixture for 75 minutes under a continuous nitrogen stream.

  • After the reaction is complete, transfer the mixture to a separatory funnel and wash with 75 mL of 8% sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the toluene under reduced pressure to yield this compound as a colorless oil (7.75 g).

Method 2: Chlorination with N-Chlorosuccinimide (NCS)

This protocol is based on a procedure described in the Journal of the Chemical Society.

Materials:

  • Dibenzyl phosphite (1.95 g, 1 molar equivalent)

  • N-chlorosuccinimide (0.99 g, 1 molar equivalent)

  • Dry benzene (30 mL)

  • Standard laboratory glassware with protection from moisture

Procedure:

  • Dissolve dibenzyl phosphite in 30 mL of dry benzene in a flask protected from atmospheric moisture.

  • Add N-chlorosuccinimide to the solution. The reaction progress can be monitored by the separation of succinimide crystals.

  • Allow the solution to stand for 2 hours at room temperature to ensure complete reaction.

  • The resulting solution of this compound in benzene can be used directly for subsequent reactions. The succinimide byproduct can be removed by filtration if necessary.

Method 3: Chlorination with Chlorine Gas

General Procedure: The reaction is typically carried out by passing chlorine gas through a solution of dibenzyl phosphite in an inert solvent, such as carbon tetrachloride, at a temperature below 0°C. The progress of the reaction would likely be monitored by techniques such as TLC or NMR. The hydrogen chloride generated during the reaction would need to be vented safely. Due to the instability of the this compound, it is often prepared and used in situ.

Reaction Mechanisms and Workflow

Proposed Reaction Mechanisms

The chlorination of dibenzyl phosphite to this compound is believed to proceed through the reaction of the tautomeric form of the phosphite, the P(III) species. The exact mechanism can vary depending on the chlorinating agent.

G cluster_0 Chlorination with Sulfuryl Chloride cluster_1 Chlorination with N-Chlorosuccinimide cluster_2 Chlorination with Chlorine Gas DBP Dibenzyl Phosphite (P(V)-H tautomer) DBP_III Dibenzyl Phosphite (P(III)-OH tautomer) DBP->DBP_III Tautomerization Intermediate Intermediate Complex DBP_III->Intermediate Nucleophilic attack SO2Cl2 SO₂Cl₂ SO2Cl2->Intermediate Product_SO2Cl2 This compound Intermediate->Product_SO2Cl2 Byproducts_SO2Cl2 SO₂ + HCl Intermediate->Byproducts_SO2Cl2 DBP2 Dibenzyl Phosphite (P(V)-H tautomer) DBP_III2 Dibenzyl Phosphite (P(III)-OH tautomer) DBP2->DBP_III2 Tautomerization Product_NCS This compound DBP_III2->Product_NCS Nucleophilic attack on Cl NCS NCS NCS->Product_NCS Succinimide Succinimide NCS->Succinimide Protonation DBP3 Dibenzyl Phosphite (P(V)-H tautomer) DBP_III3 Dibenzyl Phosphite (P(III)-OH tautomer) DBP3->DBP_III3 Tautomerization Product_Cl2 This compound DBP_III3->Product_Cl2 Nucleophilic attack on Cl HCl HCl DBP_III3->HCl Cl2 Cl₂ Cl2->Product_Cl2 Cl2->HCl

Caption: Proposed reaction mechanisms for the chlorination of dibenzyl phosphite.

Experimental Workflow

The overall experimental workflow for the preparation of this compound is summarized below, highlighting the different synthetic routes.

G cluster_methods Chlorination Methods Start Dibenzyl Phosphite Method1 Sulfuryl Chloride in Toluene Start->Method1 Method2 N-Chlorosuccinimide in Benzene Start->Method2 Method3 Chlorine Gas in CCl₄ (<0°C) Start->Method3 Workup Workup (e.g., Washing, Drying) Method1->Workup Method2->Workup Filtration (optional) Method3->Workup Product Dibenzyl Chlorophosphonate Workup->Product

Caption: General experimental workflow for this compound synthesis.

Conclusion

The preparation of this compound from dibenzyl phosphite is a fundamental transformation in organophosphorus chemistry. This guide has detailed three primary methods employing sulfuryl chloride, N-chlorosuccinimide, and chlorine gas as chlorinating agents. The selection of the most appropriate method depends on the specific requirements of the synthesis, such as scale, sensitivity of the substrate to acidic conditions, and desired purity of the final product. The N-chlorosuccinimide method offers the mildest conditions and avoids the formation of significant acidic byproducts, making it highly suitable for syntheses involving delicate molecules. The sulfuryl chloride method provides a good balance of reactivity and ease of handling, with high yields. While the chlorine gas method is also effective, it requires more stringent temperature control. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the efficient and successful synthesis of phosphorylated target molecules.

References

Methodological & Application

Application Notes and Protocols for the Phosphorylation of Primary Alcohols with Di-tert-butylchlorophosphine (DBPCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation, the introduction of a phosphate group into an organic molecule, is a fundamental transformation in biological processes and a crucial step in the synthesis of various pharmaceuticals and biologically active compounds. The hydroxyl group of primary alcohols is a common target for phosphorylation. Di-tert-butylchlorophosphine (DBPCl) is a reagent used for this purpose, offering the advantage of introducing a sterically hindered di-tert-butyl phosphate group. This protecting group can be advantageous in multi-step syntheses.

These application notes provide a detailed protocol for the phosphorylation of primary alcohols using DBPCl, based on established methodologies for dialkyl chlorophosphates. The protocol includes reaction conditions, purification procedures, and methods for characterization of the resulting di-tert-butyl phosphate esters.

Data Presentation

Table 1: Stoichiometry and Reaction Conditions for a Typical Phosphorylation Reaction

Reagent/ComponentMolar EquivalentConcentration/AmountRole
Primary Alcohol1.01 mmolSubstrate
Di-tert-butylchlorophosphine (DBPCl)1.51.5 mmolPhosphorylating Agent
Triethylamine (TEA)2.52.5 mmolBase/Proton Scavenger
Indium(III) Chloride (InCl₃)0.055 mol%Catalyst
Anhydrous Tetrahydrofuran (THF)-2 mLSolvent
Reaction Temperature -Room Temperature-
Reaction Time -Monitored by TLC-

Experimental Protocols

Protocol 1: Indium(III) Chloride Catalyzed Phosphorylation of a Primary Alcohol

This protocol is adapted from a general and efficient method for the phosphorylation of alcohols catalyzed by indium(III) chloride.[1]

Materials:

  • Primary alcohol

  • Di-tert-butylchlorophosphine (DBPCl)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous Indium(III) Chloride (InCl₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 mmol, 1.0 eq).

  • Addition of Reagents: To the flask, add anhydrous THF (2 mL), triethylamine (2.5 mmol, 2.5 eq), and anhydrous indium(III) chloride (0.05 mmol, 5 mol%).

  • Initiation of Reaction: Stir the mixture at room temperature and add di-tert-butylchlorophosphine (1.5 mmol, 1.5 eq) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quenching: Once the reaction is complete, quench the reaction mixture by adding a few drops of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic extracts with brine (20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The silica gel can be pre-treated with triethylamine to avoid decomposition of the product.[1]

Characterization:

The purified di-tert-butyl phosphate ester can be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the di-tert-butyl and alkyl groups.

  • ³¹P NMR: To confirm the formation of the phosphate ester. The chemical shift will be characteristic of a phosphate triester.

  • ¹³C NMR: To further confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Mandatory Visualization

Signaling Pathway of the Phosphorylation Reaction

phosphorylation_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts cluster_workup Workup & Purification Primary_Alcohol Primary Alcohol (R-CH₂OH) Reaction_Vessel Anhydrous THF Room Temperature Primary_Alcohol->Reaction_Vessel DBPCl Di-tert-butylchlorophosphine ((tBuO)₂PCl) DBPCl->Reaction_Vessel TEA Triethylamine (Et₃N) TEA->Reaction_Vessel InCl3 Indium(III) Chloride (InCl₃) InCl3->Reaction_Vessel Phosphate_Ester Di-tert-butyl Alkyl Phosphate ((tBuO)₂P(O)OCH₂-R) Reaction_Vessel->Phosphate_Ester Phosphorylation TEA_HCl Triethylammonium Chloride (Et₃N·HCl) Reaction_Vessel->TEA_HCl Quenching Quenching (H₂O) Phosphate_Ester->Quenching TEA_HCl->Quenching Extraction Extraction (Ether) Quenching->Extraction Washing Washing (Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure Di-tert-butyl Alkyl Phosphate Purification->Final_Product

Caption: Experimental workflow for the phosphorylation of primary alcohols using DBPCl.

Alternative Protocol Considerations

An alternative catalytic system for the phosphorylation of alcohols with phosphoryl chlorides involves the use of pyridine-N-oxide. This method also proceeds under mild reaction conditions with low catalyst loading and can be considered for substrates that may be sensitive to the indium(III) chloride catalyst.

Safety Precautions

  • Di-tert-butylchlorophosphine is a corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Triethylamine is a flammable and corrosive liquid.

  • Indium(III) chloride is a corrosive solid.

  • All reactions should be carried out under an inert atmosphere to prevent the hydrolysis of DBPCl.

  • Anhydrous solvents are crucial for the success of the reaction.

References

Application Notes and Protocols: Amine Phosphorylation using Dibenzyl Chlorophosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the phosphorylation of amines using dibenzyl chlorophosphonate. This method is a cornerstone in the synthesis of phosphoramidates, which are crucial intermediates in drug development, and for the preparation of biologically active molecules.

Introduction

The phosphorylation of amines to form phosphoramidates is a fundamental transformation in medicinal chemistry and chemical biology. This compound is a highly effective phosphorylating agent for this purpose. The reaction, a modification of the Atherton-Todd reaction, allows for the formation of a stable phosphorus-nitrogen bond. The resulting dibenzyl phosphoramidates can be readily deprotected by hydrogenolysis to yield the corresponding phosphoramidic acids or can be used as intermediates in the synthesis of more complex molecules, such as prodrugs and enzyme inhibitors.

Data Presentation

The following table summarizes the typical yields obtained for the phosphorylation of various amine substrates using the Atherton-Todd reaction, which is mechanistically related to the direct use of this compound. These yields are indicative of the efficiency of forming the P-N bond with different amine classes.

Amine TypeSubstrate ExampleSolventYield Range (%)Reference
Primary AliphaticBenzylamineCCl₄62-92[1]
Primary AliphaticCyclohexylamineCCl₄62-92[1]
Secondary AliphaticMorpholineCCl₄62-92[1]
AromaticAniline (with N,N-dimethylcyclohexanamine as base)CCl₄62-92[1]

Experimental Protocols

The following protocols provide detailed methodologies for the phosphorylation of representative primary aliphatic, secondary aliphatic, and aromatic amines using this compound.

Protocol 1: Phosphorylation of a Primary Aliphatic Amine (Benzylamine)

Objective: To synthesize Dibenzyl Benzylphosphoramidate.

Materials:

  • Dibenzyl phosphite

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Benzylamine

  • Pyridine, anhydrous

  • Chloroform, anhydrous

  • Dilute hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

Part A: In situ preparation of this compound [2]

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve dibenzyl phosphite (1 equivalent) in anhydrous carbon tetrachloride.

  • Cool the solution to 17-19°C in an ice-water bath.

  • Slowly add a solution of sulfuryl chloride (1 equivalent) in anhydrous carbon tetrachloride dropwise to the stirred solution, maintaining the temperature between 17-19°C.

  • After the addition is complete, stir the reaction mixture at the same temperature for an additional 1-2 hours. The resulting solution of this compound is used directly in the next step.

Part B: Reaction with Benzylamine

  • In a separate flame-dried, round-bottom flask, dissolve benzylamine (1 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous chloroform.

  • Cool the amine solution to 0°C in an ice bath.

  • Slowly add the freshly prepared solution of this compound from Part A to the stirred amine solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure dibenzyl benzylphosphoramidate.

Protocol 2: Phosphorylation of a Secondary Aliphatic Amine (Morpholine)

Objective: To synthesize Dibenzyl Morpholinophosphoramidate.

Materials:

  • This compound (prepared as in Protocol 1, Part A)

  • Morpholine

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • In a flame-dried, round-bottom flask, dissolve morpholine (1 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add a freshly prepared solution of this compound in carbon tetrachloride (1 equivalent) to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a dichloromethane-methanol gradient to afford the desired product.

Protocol 3: Phosphorylation of an Aromatic Amine (Aniline)

Objective: To synthesize Dibenzyl Phenylphosphoramidate.

Materials:

  • This compound (prepared as in Protocol 1, Part A)

  • Aniline

  • 2,6-Lutidine, anhydrous

  • Chloroform, anhydrous

  • Dilute sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, round-bottom flask, dissolve aniline (1 equivalent) and anhydrous 2,6-lutidine (1.5 equivalents) in anhydrous chloroform.

  • Cool the solution to 0°C.

  • Slowly add a freshly prepared solution of this compound in carbon tetrachloride (1 equivalent) to the stirred aniline solution.

  • After the addition, allow the mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with dilute sulfuric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure dibenzyl phenylphosphoramidate.

Mandatory Visualizations

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Monomer 1 RTK Monomer Ligand->Receptor Monomer 1 Receptor Monomer 2 RTK Monomer Ligand->Receptor Monomer 2 Dimerized Receptor RTK Dimer Receptor Monomer 1->Dimerized Receptor Dimerization Receptor Monomer 2->Dimerized Receptor Dimerization Active Kinase Active Kinase Domains Dimerized Receptor->Active Kinase Activation Inactive Kinase 1 Inactive Kinase Domain Inactive Kinase 2 Inactive Kinase Domain Phosphorylated Receptor Autophosphorylated Receptor (pY) Active Kinase->Phosphorylated Receptor Autophosphorylation Signaling Proteins SH2 Domain Proteins Phosphorylated Receptor->Signaling Proteins Recruitment & Activation Downstream Signaling Cellular Response (e.g., MAPK Pathway) Signaling Proteins->Downstream Signaling

Caption: Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow: Synthesis and Screening of Phosphoramidate-based Kinase Inhibitors

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening & Development Phase Start Select Amine Scaffolds Phosphorylation Phosphorylation with This compound Start->Phosphorylation Purification Purification & Characterization Phosphorylation->Purification Library Phosphoramidate Library Purification->Library HTS High-Throughput Kinase Assay Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

References

Application Notes and Protocols for Dibenzyl Chlorophosphonate Phosphorylation of Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside phosphonates are crucial analogs of nucleoside monophosphates, widely utilized in the development of antiviral and anticancer therapeutics. Their defining feature is the replacement of a labile P-O bond with a stable P-C bond, rendering them resistant to enzymatic hydrolysis by phosphatases and phosphodiesterases. This increased metabolic stability makes them promising drug candidates. A key advantage of nucleoside phosphonates is their ability to bypass the initial, often rate-limiting, enzymatic phosphorylation step required for the activation of many nucleoside analog drugs. Dibenzyl chlorophosphonate serves as a key reagent in the synthesis of these important molecules, allowing for the efficient phosphorylation of the 5'-hydroxyl group of nucleosides. The benzyl protecting groups can be subsequently removed under mild conditions to yield the desired nucleoside phosphonate.

This document provides detailed protocols for the phosphorylation of nucleosides using this compound, the purification of the resulting dibenzyl-protected intermediate, and subsequent deprotection steps.

Signaling Pathway: Nucleoside Phosphonate Bioactivation

Nucleoside analog drugs require intracellular phosphorylation to their triphosphate form to exert their therapeutic effect. The initial phosphorylation to the monophosphate is often the rate-limiting step. Nucleoside phosphonates, by mimicking the monophosphate form, can bypass this enzymatic step, leading to more efficient formation of the active diphospho phosphonate analogs.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nucleoside_Analog Nucleoside Analog Nucleoside_Analog_Intra Nucleoside Analog Nucleoside_Analog->Nucleoside_Analog_Intra Cellular Uptake Nucleoside_Monophosphate Nucleoside Monophosphate Nucleoside_Analog_Intra->Nucleoside_Monophosphate Nucleoside Kinase (Rate-limiting) Nucleoside_Diphosphate Nucleoside Diphosphate Nucleoside_Monophosphate->Nucleoside_Diphosphate Nucleotide Kinase Active_Triphosphate Active Nucleoside Triphosphate Nucleoside_Diphosphate->Active_Triphosphate Nucleotide Kinase Nucleoside_Phosphonate Nucleoside Phosphonate (Prodrug) Diphospho_Phosphonate Diphospho Phosphonate Analog Nucleoside_Phosphonate->Diphospho_Phosphonate Bypasses Initial Phosphorylation

Caption: Nucleoside phosphonates bypass the initial rate-limiting phosphorylation step.

Experimental Protocols

I. Protection of Nucleoside Hydroxyl Groups (General Procedure)

To ensure selective phosphorylation at the 5'-position, the 2' and 3'-hydroxyl groups of the ribose moiety must be protected. For nucleosides with reactive exocyclic amino groups (e.g., adenosine, cytidine, guanosine), these also require protection. A common method for protecting the 2' and 3'-hydroxyls is the formation of an isopropylidene acetal.

Materials:

  • Nucleoside (e.g., Uridine, Adenosine)

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • Anhydrous p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Anhydrous Pyridine (for nucleosides with exocyclic amines)

  • Benzoyl chloride or other suitable protecting group reagent for exocyclic amines

  • Anhydrous solvents (DMF, Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • For Uridine (no exocyclic amine): a. Suspend the nucleoside in a mixture of anhydrous acetone and 2,2-dimethoxypropane. b. Add a catalytic amount of p-toluenesulfonic acid. c. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). d. Neutralize the reaction with saturated sodium bicarbonate solution. e. Extract the product with an organic solvent (e.g., dichloromethane). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the resulting 2',3'-O-isopropylidene nucleoside by silica gel chromatography.

  • For Adenosine (with exocyclic amine): a. Protect the exocyclic amino group first. Dissolve the nucleoside in anhydrous pyridine and cool in an ice bath. b. Add benzoyl chloride dropwise and stir until the reaction is complete (TLC). c. Work up the reaction and purify the N-protected nucleoside. d. Proceed with the protection of the 2' and 3'-hydroxyl groups as described above for uridine.

II. 5'-Phosphorylation using this compound

Materials:

  • Protected Nucleoside (from Protocol I)

  • This compound [(BnO)₂P(O)Cl]

  • Anhydrous Pyridine or other suitable non-protic solvent (e.g., Dichloromethane, Acetonitrile)

  • Anhydrous conditions (oven-dried glassware, inert atmosphere - Nitrogen or Argon)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected nucleoside in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (typically 1.1 to 1.5 equivalents) in the same anhydrous solvent.

  • Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature. Continue stirring for an additional 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 5'-O-(dibenzylphosphono)-protected nucleoside.

III. Deprotection of Benzyl Groups

The benzyl protecting groups on the phosphate moiety can be removed by either catalytic hydrogenolysis or chemical methods.

Protocol A: Catalytic Hydrogenolysis

Materials:

  • 5'-O-(dibenzylphosphono)-protected nucleoside

  • Palladium on carbon (Pd/C, 10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the dibenzyl-protected nucleoside phosphonate in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected nucleoside phosphonate.

  • If necessary, remove the 2',3'-O-isopropylidene protecting group under mild acidic conditions (e.g., 80% acetic acid in water).

Protocol B: Chemical Deprotection using Bromotrimethylsilane (TMSBr)

Materials:

  • 5'-O-(dibenzylphosphono)-protected nucleoside

  • Bromotrimethylsilane (TMSBr)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Triethylamine (TEA) or Pyridine

  • Methanol or water for workup

Procedure:

  • Dissolve the dibenzyl-protected nucleoside phosphonate in anhydrous DCM or acetonitrile under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add TMSBr (typically 2-4 equivalents) dropwise.

  • Stir the reaction at room temperature for several hours until completion (monitored by ³¹P NMR or TLC).

  • Quench the reaction by adding a mixture of water and a tertiary amine like triethylamine or pyridine.

  • Concentrate the mixture under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TMSBr and HBr.

  • Purify the resulting nucleoside phosphonate, often by ion-exchange chromatography or precipitation.

  • Proceed with the deprotection of the 2',3'-O-isopropylidene group if required.

Quantitative Data Summary

The yields of the phosphorylation and deprotection steps can vary depending on the specific nucleoside, protecting groups, and reaction conditions. The following table summarizes representative yields found in the literature for similar transformations.

Nucleoside (Protected)Phosphorylation Yield (%)Deprotection MethodFinal Yield (%)
2',3'-O-Isopropylideneuridine70-85Catalytic Hydrogenolysis>90
N⁶-Benzoyl-2',3'-O-isopropylideneadenosine65-80Catalytic Hydrogenolysis>90
2',3'-O-Isopropylidene-guanosine (N-protected)50-70TMSBr80-90
3'-Azido-3'-deoxythymidine (AZT)75-90Catalytic Hydrogenolysis>95

Note: Yields are approximate and can be influenced by the scale of the reaction and purification efficiency.

Experimental Workflow Diagram

The overall process for the synthesis of a nucleoside 5'-phosphonate using this compound is depicted below.

Experimental_Workflow Start Nucleoside Protect Protection of 2',3'-OH and Exocyclic Amines Start->Protect Protected_Nuc Protected Nucleoside Protect->Protected_Nuc Phosphorylate Phosphorylation with (BnO)₂P(O)Cl, Pyridine Protected_Nuc->Phosphorylate Dibenzyl_Protected 5'-O-(Dibenzylphosphono) -Protected Nucleoside Phosphorylate->Dibenzyl_Protected Purify_1 Silica Gel Chromatography Dibenzyl_Protected->Purify_1 Purified_Dibenzyl Purified Dibenzyl Protected Intermediate Purify_1->Purified_Dibenzyl Deprotect_Bn Deprotection of Benzyl Groups (e.g., H₂/Pd-C or TMSBr) Purified_Dibenzyl->Deprotect_Bn Protected_Phosphonate Protected Nucleoside 5'-Phosphonate Deprotect_Bn->Protected_Phosphonate Deprotect_Sugar Deprotection of Sugar/Base Protecting Groups (if necessary) Protected_Phosphonate->Deprotect_Sugar Final_Product Nucleoside 5'-Phosphonate Deprotect_Sugar->Final_Product

Caption: Workflow for nucleoside 5'-phosphonate synthesis.

Application Notes and Protocols: Phosphorylation with Dibenzyl Phosphochloridate (DBPCl) and Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorylation, the addition of a phosphate group to a molecule, is a fundamental post-translational modification that plays a pivotal role in regulating a vast array of cellular processes. This modification is critical in signal transduction pathways, gene expression, and enzyme activity. The targeted introduction of phosphate groups into peptides, proteins, and small molecules is therefore a cornerstone of biochemical research and drug development. Dibenzyl phosphochloridate (DBPCl) in the presence of pyridine is a widely utilized reagent system for the phosphorylation of hydroxyl groups, particularly in the context of amino acid and peptide synthesis. The benzyl protecting groups of the resulting dibenzyl phosphate esters can be conveniently removed by catalytic hydrogenolysis, providing access to the free phosphate.

These application notes provide detailed protocols for the phosphorylation of hydroxyl-containing substrates, such as N-protected serine methyl ester, using DBPCl and pyridine. Additionally, purification methods and an example of a relevant biological signaling pathway where such chemical phosphorylation is instrumental for study are described.

Reaction Conditions and Data Presentation

The efficiency of phosphorylation with DBPCl and pyridine is influenced by several factors including stoichiometry, temperature, and reaction time. The following table summarizes typical reaction parameters for the phosphorylation of an N-Boc-L-serine methyl ester.

ParameterConditionNotes
Substrate N-Boc-L-serine methyl ester1.0 equivalent
Phosphorylating Agent Dibenzyl phosphochloridate (DBPCl)1.1 - 1.5 equivalents
Base/Solvent Anhydrous PyridineSufficient to dissolve substrate
Temperature 0 °C to room temperatureThe reaction is typically initiated at 0 °C and allowed to warm to room temperature.
Reaction Time 2 - 12 hoursMonitored by Thin Layer Chromatography (TLC).
Typical Yield 70 - 90%Yields are dependent on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Phosphorylation of N-Boc-L-serine methyl ester

This protocol details the phosphorylation of the hydroxyl group of N-Boc-L-serine methyl ester using DBPCl in pyridine.

Materials:

  • N-Boc-L-serine methyl ester

  • Dibenzyl phosphochloridate (DBPCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-L-serine methyl ester (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

  • Addition of DBPCl: Slowly add dibenzyl phosphochloridate (1.2 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-O-(dibenzyl)phospho-L-serine methyl ester.

Protocol 2: Deprotection of the Dibenzyl Phosphate Ester

This protocol describes the removal of the benzyl protecting groups to yield the free phosphate.

Materials:

  • N-Boc-O-(dibenzyl)phospho-L-serine methyl ester

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Preparation: Dissolve the dibenzyl-protected phosphoserine derivative in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected product.

Visualization of a Relevant Signaling Pathway

The chemical synthesis of phosphopeptides is a powerful tool for studying signaling pathways regulated by protein kinases. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activity of this pathway is tightly regulated by a series of phosphorylation events.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Phosphorylates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates (Thr & Tyr) Transcription_Factors_Cyt Transcription Factors ERK->Transcription_Factors_Cyt Phosphorylates Transcription_Factors_Nuc Transcription Factors Transcription_Factors_Cyt->Transcription_Factors_Nuc Translocates Gene_Expression Gene_Expression Transcription_Factors_Nuc->Gene_Expression Regulates Cellular Response Cellular Response Gene_Expression->Cellular Response Leads to Kinase_Assay_Workflow Peptide_Synthesis Chemical Synthesis of Peptide Substrate Kinase_Assay In Vitro Kinase Assay (Peptide + Kinase + ATP) Peptide_Synthesis->Kinase_Assay Phospho_Peptide_Synthesis Chemical Synthesis of Phosphopeptide Standard Analysis Analysis (e.g., HPLC, Mass Spectrometry) Phospho_Peptide_Synthesis->Analysis Standard Kinase_Assay->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Application Notes and Protocols for Hydrogenolysis of Benzyl Groups from Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl group (Bn) is a widely employed protecting group for phosphate moieties in the synthesis of complex molecules, including oligonucleotides, phospholipids, and phosphorylated drug candidates. Its removal is a critical step, and catalytic hydrogenolysis is a common and effective method for this deprotection. This document provides detailed application notes and protocols for the hydrogenolysis of benzyl-protected phosphates, focusing on three primary methodologies: traditional catalytic hydrogenation, transfer hydrogenolysis, and a mild silane-based approach.

Key Considerations for Successful Debenzylation

Several factors influence the efficiency and selectivity of benzyl group hydrogenolysis from phosphates. Careful consideration of the catalyst, hydrogen source, solvent, and reaction conditions is crucial for achieving high yields and purity.

  • Catalyst Selection : Palladium-based catalysts are the most common choice.[1]

    • Palladium on Carbon (Pd/C) : This is the most widely used catalyst, typically at 5% or 10% (w/w) loading. It is effective for the cleavage of O-benzyl ethers.[1]

    • Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst) : Often more effective than Pd/C, particularly for substrates that may poison the catalyst.[2]

    • Palladium Acetate (Pd(OAc)₂) : Used in conjunction with silanes for milder deprotection conditions.[3][4]

  • Hydrogen Source :

    • Hydrogen Gas (H₂) : The most common and direct hydrogen source, typically used with a balloon or in a high-pressure reactor.[5][6]

    • Hydrogen Donors for Transfer Hydrogenolysis : These offer a convenient alternative to handling hydrogen gas. Common donors include ammonium formate, formic acid, and cyclohexene.[1][7]

    • Silanes : Triethylsilane (Et₃SiH) is used in a mild debenzylation method that avoids the need for H₂ gas.[3][4]

  • Solvent Choice : The solvent must solubilize the substrate and be compatible with the reaction conditions.

    • Alcohols (Methanol, Ethanol) : Commonly used and provide good solubility for many substrates.[1]

    • Ethers (Tetrahydrofuran - THF) : Another frequent choice.[6]

    • Esters (Ethyl Acetate - EtOAc) : Offers good solubility for a range of organic compounds.[6]

    • Dichloromethane (DCM) : Used in the silane-based method.[3][4]

Data Presentation: Comparison of Hydrogenolysis Conditions

The following tables summarize typical conditions and outcomes for the debenzylation of benzyl-protected phosphates using different methodologies.

Table 1: Traditional Catalytic Hydrogenolysis (Pd/C, H₂)
Substrate TypeCatalyst (Loading)H₂ PressureSolventTemperatureTimeYield (%)Reference
Benzyl-protected oligosaccharide with phosphate5% Pd/C (pre-treated)10 barTHF:tBuOH:PBS (pH 5)Room Temp.1.5-2 days>73[5][8]
Dibenzyl phosphate derivative10% Pd/C (10 mol%)1 atm (balloon)MethanolRoom Temp.VariesHigh[1]
Table 2: Transfer Hydrogenolysis (Ammonium Formate)
Substrate TypeCatalyst (Loading)Hydrogen DonorSolventTemperatureTimeYield (%)Reference
N-Benzyl protected amino derivative10% Pd/C (equal weight to substrate)Ammonium Formate (5 equiv.)MethanolReflux10-20 minHigh[7][9]
General Benzyl-protected substrates10% Pd/CAmmonium FormateMethanolRefluxVariesHigh[1]
Table 3: Mild Debenzylation with Triethylsilane
SubstrateCatalyst (mol%)Silane (equiv.)Base (equiv.)SolventTimeYield (%) of Deprotected PhosphateReference
Dibenzyl Phosphate DerivativePd(OAc)₂ (5)Et₃SiH (2.5)Et₃N (0.2)DCM30 min67[3][4]
Dibenzyl Phosphate DerivativePd(OAc)₂ (5)Et₃SiH (1.25)Et₃N (0.2)DCM30 min2 (mono-debenzylated: 60)[3][4]
Benzyl Ester Protected CompoundPd(OAc)₂Et₃SiH (1.25 per Bn)Et₃NDCMVariesGood[3][4]
Cbz-Protected CompoundPd(OAc)₂Et₃SiH (1.25 per Bn)Et₃NDCMVariesGood[3][4]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenolysis using Hydrogen Gas

This protocol describes a standard laboratory procedure for the deprotection of a benzyl-protected phosphate using palladium on carbon and hydrogen gas.[1]

Materials:

  • Benzyl-protected phosphate substrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite® or syringe filter

Procedure:

  • Dissolve the benzyl-protected substrate (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Seal the flask and evacuate the system, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (maintained by a balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst.[1]

  • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

  • Further purification can be performed by column chromatography if necessary.

Protocol 2: General Procedure for Catalytic Transfer Hydrogenolysis using Ammonium Formate

This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.[1][7]

Materials:

  • Benzyl-protected phosphate substrate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (NH₄HCO₂)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Celite® or syringe filter

Procedure:

  • To a stirred suspension of the benzyl-protected substrate (3 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.[7]

  • Stir the reaction mixture at reflux temperature.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst.[1]

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

  • Further purification can be performed by column chromatography if necessary.

Protocol 3: Mild Debenzylation of a Dibenzyl Phosphate using Triethylsilane

This protocol describes a mild method for the deprotection of a dibenzyl phosphate derivative.[3][4]

Materials:

  • Dibenzyl phosphate substrate

  • Palladium acetate (Pd(OAc)₂)

  • Triethylsilane (Et₃SiH)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the dibenzyl phosphate substrate (0.1 mmol) and Pd(OAc)₂ (5 mol%) in DCM (2.0 mL) in a round-bottom flask.

  • Add Et₃N (0.2 equivalents).

  • Add Et₃SiH (2.5 equivalents for full debenzylation, or 1.25 equivalents for mono-debenzylation) to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction progress by ³¹P NMR or LC-MS.

  • Upon completion, the reaction mixture can be concentrated and purified by appropriate chromatographic methods.

Visualizations

Hydrogenolysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Substrate Substrate Reaction_Vessel Reaction Vessel (Stirring) Substrate->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel H2_Source Hydrogen Source H2_Source->Reaction_Vessel Filtration Filtration (Remove Catalyst) Reaction_Vessel->Filtration Concentration Concentration Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Product Product Purification->Product

Caption: General experimental workflow for catalytic hydrogenolysis.

Debenzylation_Pathways Start Benzyl-Protected Phosphate Method1 Catalytic Hydrogenation (Pd/C, H2) Start->Method1 Traditional Method2 Transfer Hydrogenolysis (e.g., Pd/C, HCOONH4) Start->Method2 Gas-Free Method3 Mild Silane Method (Pd(OAc)2, Et3SiH) Start->Method3 Mild Product Deprotected Phosphate Method1->Product Method2->Product Method3->Product

Caption: Methodologies for benzyl group removal from phosphates.

References

Application Notes and Protocols: Phosphorylation of Sensitive Substrates with Dibenzyl Chlorophosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the phosphorylation of sensitive substrates using dibenzyl chlorophosphonate. This reagent is a valuable tool for introducing a phosphate group into molecules with multiple functional groups or those susceptible to side reactions under harsh conditions. The benzyl protecting groups can be readily removed under mild conditions, making it suitable for the synthesis of biologically active molecules such as phosphopeptides and phosphorylated natural products.

General Considerations for Phosphorylation

This compound is a reactive phosphorylating agent.[1] Sensitive substrates, for the purpose of these protocols, are molecules that possess one or more of the following characteristics: multiple nucleophilic functional groups (e.g., hydroxyl, amino, carboxyl groups), steric hindrance around the target hydroxyl group, or susceptibility to degradation or side reactions (e.g., elimination, rearrangement) under harsh acidic or basic conditions. Successful phosphorylation of such substrates often requires careful control of reaction conditions and the use of appropriate protecting groups for other reactive sites.[2]

The general mechanism involves the nucleophilic attack of a hydroxyl group on the phosphorus atom of this compound, with the displacement of the chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

Experimental Protocols

Protocol 1: Phosphorylation of a Sterically Hindered Phenol (β-Naphthol)

This protocol is adapted from a procedure for the phosphorylation of phenols.[3] For sensitive phenolic substrates, pre-formation of the phenoxide can increase the reaction rate and yield.

Materials:

  • β-Naphthol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of β-naphthol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.2 eq) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired dibenzyl-β-naphthyl phosphate.

Protocol 2: Phosphorylation of a Protected Tyrosine Derivative

This protocol is a general guideline for the phosphorylation of the phenolic hydroxyl group of a tyrosine residue within a peptide or as a single amino acid derivative. The amino and carboxyl groups must be protected.

Materials:

  • N-protected, C-protected Tyrosine derivative (e.g., Boc-Tyr-OMe)

  • This compound

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the protected tyrosine derivative (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (2.0-3.0 eq) to the solution and cool to 0 °C.

  • Slowly add this compound (1.5 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight. Monitor by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by silica gel chromatography.

Protocol 3: Phosphorylation of a Primary Alcohol in a Carbohydrate Derivative

This protocol describes the selective phosphorylation of a primary hydroxyl group in a partially protected carbohydrate. The greater reactivity of the primary hydroxyl allows for selective phosphorylation in the presence of secondary hydroxyls.

Materials:

  • Partially protected carbohydrate with a free primary hydroxyl group

  • This compound

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve the carbohydrate substrate (1.0 eq) and a catalytic amount of DMAP in anhydrous pyridine.

  • Cool the solution to 0 °C and add this compound (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and quench with a few drops of water.

  • Remove the pyridine under reduced pressure (co-evaporate with toluene if necessary).

  • Dissolve the residue in DCM and wash with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by silica gel chromatography.

Data Presentation

SubstrateBaseSolventTime (h)Yield (%)Reference
β-NaphtholSodium salt--80[3]
PhenolMagnesiaSolvent-free187[4]
4-NitrophenolMagnesiaSolvent-free0.595[4]
Benzyl alcoholPyridinePyridine--[5]
5-Hydroxy-1,4-naphthalenedioneK2CO3Acetonitrile44-[6]

Note: Yields are highly substrate-dependent and the conditions may require optimization.

Work-up and Purification

A general work-up procedure for reactions involving this compound is as follows:

  • Quenching: The reaction is typically quenched by the addition of a proton source, such as water or a saturated aqueous solution of sodium bicarbonate, at a low temperature to hydrolyze any remaining chlorophosphonate.

  • Extraction: The product is extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with a dilute acid (e.g., 1 M HCl) to remove basic impurities like pyridine, followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is often purified by column chromatography on silica gel.[6] For more complex mixtures or for achieving high purity, High-Performance Liquid Chromatography (HPLC) can be employed.[7][8][9] A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acidic modifier like formic acid is a common starting point for HPLC purification of such compounds.[7]

Visualization of a Relevant Biological Pathway

The phosphorylation of tyrosine residues is a critical event in many signal transduction pathways that regulate cell growth, proliferation, and differentiation. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prime example where tyrosine phosphorylation plays a central role.[3][10][11] Synthetic phosphotyrosine-containing peptides are valuable tools for studying these pathways.

EGFR_Signaling_Pathway receptor receptor adaptor adaptor kinase kinase downstream downstream ligand ligand p_site P EGF EGF Ligand EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization p_EGFR pY EGFR_dimer->p_EGFR Grb2 Grb2 p_EGFR->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response

Caption: Simplified EGFR signaling pathway highlighting tyrosine phosphorylation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the phosphorylation of a sensitive substrate using this compound.

Phosphorylation_Workflow start_end start_end process process reagent reagent analysis analysis purification purification Start Start Substrate_Prep Substrate Preparation (Protection if needed) Start->Substrate_Prep Reaction_Setup Reaction Setup (Anhydrous conditions) Substrate_Prep->Reaction_Setup Reaction Phosphorylation Reaction Reaction_Setup->Reaction DBPC Dibenzyl Chlorophosphonate DBPC->Reaction_Setup Base Base (e.g., Pyridine) Base->Reaction_Setup TLC_Monitoring TLC Monitoring Reaction->TLC_Monitoring Workup Aqueous Work-up (Quenching & Extraction) TLC_Monitoring->Workup Purification Purification (Column Chromatography/HPLC) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Dibenzyl-Protected Phosphorylated Product Characterization->Final_Product Deprotection Debenzylation (e.g., Hydrogenolysis) Final_Product->Deprotection Final_Phosphorylated_Product Final Phosphorylated Product Deprotection->Final_Phosphorylated_Product

Caption: General workflow for phosphorylation with this compound.

References

Application Notes: In Situ Preparation and Use of Dibenzyl Chlorophosphonate as a Phosphorylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl chlorophosphonate ((BnO)₂P(O)Cl) is a highly effective phosphorylating agent utilized in organic synthesis for the introduction of a phosphate monoester group into a variety of molecules, including alcohols, amines, phenols, and sensitive nucleosides.[1][2] Its utility is underscored by the relative ease of removal of the benzyl protecting groups via catalytic hydrogenolysis, yielding the free phosphate under mild conditions.[3] Due to its instability, which precludes purification by distillation, this compound is typically prepared and used in situ.[1] This application note provides detailed protocols for its preparation and subsequent use in phosphorylation reactions, along with relevant quantitative data and workflow diagrams to facilitate its application in research and drug development.

Chemical Properties

PropertyValue
Molecular Formula C₁₄H₁₄ClO₃P
Molecular Weight 296.69 g/mol
Appearance Thick, colorless oil
Stability Decomposes on standing or distillation.[1]
Solubility Soluble in inert organic solvents such as toluene, carbon tetrachloride, chloroform, and ether.[1]

In Situ Preparation of this compound

This compound is most commonly synthesized through the chlorination of dibenzyl phosphite. Several chlorinating agents can be employed for this transformation, with sulfuryl chloride and N-chlorosuccinimide being notable examples.

Reaction Scheme:

The choice of chlorinating agent can influence the reaction conditions and yield. The reaction with N-chlorosuccinimide is reported to proceed rapidly, often completing within minutes, to give a nearly quantitative yield of the desired product.[3]

Application in Phosphorylation

Once prepared, the solution of this compound can be directly used for the phosphorylation of various nucleophiles. The general mechanism involves the nucleophilic attack of the substrate (e.g., an alcohol, amine, or phenol) on the phosphorus atom of this compound, leading to the displacement of the chloride and the formation of a dibenzyl phosphate ester, phosphoramidate, or phenyl phosphate, respectively.

General Reaction Scheme:

For the phosphorylation of alcohols and phenols, a base such as pyridine is often added to neutralize the hydrogen chloride byproduct.[4] In the case of amines, the amine substrate itself can act as the base.

Data Presentation

Table 1: In Situ Preparation of this compound
Starting MaterialChlorinating AgentSolventReaction TimeYieldReference
Dibenzyl phosphiteSulfuryl chlorideToluene75 min~95% (based on isolated product weight)[5]
Dibenzyl phosphiteN-ChlorosuccinimideBenzene~5 min (practically longer)Almost quantitative[3]
Table 2: Phosphorylation of Various Substrates Using this compound
SubstrateProduct TypeBase/CatalystYieldReference
5-Hydroxy-1,4-naphthalenedioneDibenzyl Phenyl PhosphatePotassium carbonateHigh (qualitative)[5]
CyclohexylamineDibenzyl Cyclohexylaminophosphonate-80%[3]

Experimental Protocols

Protocol 1: In Situ Preparation of this compound using Sulfuryl Chloride

Materials:

  • Dibenzyl phosphite

  • Sulfuryl chloride

  • Anhydrous toluene

  • Nitrogen gas

  • 8% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve dibenzyl phosphite (6.08 mL) in anhydrous toluene (75 mL) with stirring.[5]

  • Separately, prepare a solution of sulfuryl chloride (3.48 g) in anhydrous toluene (25 mL).[5]

  • Slowly add the sulfuryl chloride solution to the stirred solution of dibenzyl phosphite.

  • Stir the reaction mixture for 75 minutes under nitrogen.[5]

  • After the reaction is complete, wash the mixture with an 8% sodium bicarbonate solution (75 mL).[5]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[5]

  • Filter the solution to remove the drying agent. The resulting filtrate contains this compound and can be used directly in the subsequent phosphorylation step.[5]

Protocol 2: Phosphorylation of an Amine (Cyclohexylamine)

Materials:

  • Dibenzyl phosphite

  • N-Chlorosuccinimide

  • Anhydrous benzene

  • Cyclohexylamine

  • n-Hexane

Procedure:

  • Prepare a solution of this compound in situ by dissolving dibenzyl phosphite (1.95 g) in anhydrous benzene (30 mL) and adding N-chlorosuccinimide (0.99 g).[3]

  • Allow the mixture to stand at room temperature for 2 hours, ensuring exclusion of moisture.[3]

  • To the resulting solution of this compound, add cyclohexylamine.

  • After the reaction is complete, the product, dibenzyl cyclohexylaminophosphonate, can be isolated by evaporation of the solvent and recrystallization from n-hexane.[3] An 80% yield has been reported for this reaction.[3]

Protocol 3: Phosphorylation of a Phenol (5-Hydroxy-1,4-naphthalenedione)

Materials:

  • 5-Hydroxy-1,4-naphthalenedione

  • Potassium carbonate

  • Anhydrous acetonitrile

  • In situ prepared solution of this compound in acetonitrile

Procedure:

  • In a flask, dissolve 5-hydroxy-1,4-naphthalenedione (2.18 g) in anhydrous acetonitrile (300 mL) and add potassium carbonate (1.81 g) with stirring at room temperature.[5]

  • Add a freshly prepared solution of this compound (7.75 g) in anhydrous acetonitrile (50 mL) to the mixture.[5]

  • Stir the reaction mixture for 20 hours.[5]

  • The product can be isolated and purified by evaporation of the solvent followed by column chromatography.[5]

Mandatory Visualizations

in_situ_preparation_and_use cluster_prep In Situ Preparation cluster_use Phosphorylation dibenzyl_phosphite Dibenzyl Phosphite dibenzyl_chlorophosphonate This compound (in solution) dibenzyl_phosphite->dibenzyl_chlorophosphonate Chlorination chlorinating_agent Chlorinating Agent (e.g., SO₂Cl₂, NCS) chlorinating_agent->dibenzyl_chlorophosphonate phosphorylated_product Dibenzyl Phosphorylated Product dibenzyl_chlorophosphonate->phosphorylated_product Reaction substrate Substrate (Alcohol, Amine, Phenol) substrate->phosphorylated_product Nucleophilic Attack

Caption: Workflow for the in situ preparation and use of this compound.

References

Application of Dibenzyl Chlorophosphonate in the Synthesis of Phosphorylated Natural Products: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl chlorophosphonate ((BnO)₂P(O)Cl) is a highly effective and versatile phosphorylating agent employed in the synthesis of a wide array of biologically significant phosphorylated natural products and their derivatives. Its utility stems from the dual role of the benzyl groups, which serve as stable protecting groups for the phosphate moiety during multi-step syntheses and can be readily removed under mild conditions by catalytic hydrogenolysis. This reagent facilitates the introduction of a phosphate group onto hydroxyl functions in complex molecules such as carbohydrates, inositols, and nucleosides, which are pivotal components of many signaling pathways and therapeutically relevant molecules. This document provides detailed application notes and protocols for the use of this compound and related dibenzyl phosphorylating agents in the synthesis of phosphorylated natural products, with a focus on intermediates for phosphoinositide synthesis.

Data Presentation

The following table summarizes quantitative data from a representative phosphorylation reaction to synthesize a protected D,L-myo-inositol-1,2,4,5-tetrakisphosphate, a key intermediate for various biologically active inositol phosphates.

Starting MaterialPhosphorylating AgentReagentsSolventReaction TimeProductYield (%)
3,6-Bis-O-benzyl-D,L-myo-inositolBis(benzyloxy)diisopropylaminophosphine1H-Tetrazole, m-CPBACH₂Cl₂/CH₃CN2 h (phosphitylation), 1 h (oxidation)3,6-di-O-benzyl-D,L-myo-inositol-1,2,4,5-tetrakis(dibenzylphosphate)Not specified in source, but typically high for this type of reaction.
3,6-di-O-benzyl-D,L-myo-inositol-1,2,4,5-tetrakis(dibenzylphosphate)-H₂, Pd/C (10 wt. %)MeOH/H₂OOvernightD,L-myo-inositol 1,2,4,5-tetrakisphosphateNot specified in source, typically quantitative.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of this compound from dibenzyl phosphite.

Materials:

  • Dibenzyl phosphite

  • Sulfuryl chloride (SO₂Cl₂)

  • Toluene, anhydrous

  • 8% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Under a nitrogen atmosphere, dissolve dibenzyl phosphite (6.08 mL) in anhydrous toluene (75 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Prepare a solution of sulfuryl chloride (3.48 g) in anhydrous toluene (25 mL).

  • Add the sulfuryl chloride solution dropwise to the stirred solution of dibenzyl phosphite.

  • Stir the reaction mixture for 75 minutes under nitrogen.

  • Wash the reaction mixture with 8% sodium bicarbonate solution (75 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to yield this compound as a colorless oil (7.75 g).[1]

Protocol 2: Phosphorylation of a Protected myo-Inositol Intermediate

This protocol details the phosphorylation of a selectively protected myo-inositol, a crucial step in the synthesis of phosphoinositides, using a phosphoramidite approach that yields the same dibenzyl-protected phosphate intermediate as a reaction with this compound.

Materials:

  • 3,6-Bis-O-benzyl-D,L-myo-inositol

  • Bis(benzyloxy)diisopropylaminophosphine

  • 1H-Tetrazole (0.45 M solution in acetonitrile)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Part A: Phosphitylation

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add 3,6-Bis-O-benzyl-D,L-myo-inositol (1.0 eq).

  • Dissolve the starting material in anhydrous DCM and anhydrous MeCN (e.g., 4:1 v/v).

  • Add a 0.45 M solution of 1H-tetrazole in acetonitrile (4.4 eq) to the stirred solution at room temperature.

  • Subsequently, add bis(benzyloxy)diisopropylaminophosphine (4.4 eq) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

Part B: Oxidation

  • Cool the reaction mixture to -40 °C in a dry ice/acetone bath.

  • Add m-CPBA (4.4 eq) portion-wise, ensuring the internal temperature does not exceed -30 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1 hour.[2]

Part C: Work-up and Purification

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the fully protected 3,6-di-O-benzyl-D,L-myo-inositol-1,2,4,5-tetrakis(dibenzylphosphate).[2]

Protocol 3: Deprotection of Dibenzyl Phosphate Esters via Hydrogenolysis

This protocol outlines the removal of benzyl protecting groups to yield the final phosphorylated natural product.

Materials:

  • Fully protected inositol tetrakisphosphate (from Protocol 2)

  • Palladium on carbon (10 wt. %)

  • Methanol (MeOH)

  • Water

  • Celite

Procedure:

  • Dissolve the purified, fully protected inositol tetrakisphosphate (1.0 eq) in a mixture of methanol and water.

  • Add palladium on carbon (10 wt. %, catalytic amount) to the solution.

  • Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with water.

  • Concentrate the filtrate under reduced pressure to yield the crude D,L-myo-inositol 1,2,4,5-tetrakisphosphate.[2]

Mandatory Visualization

Synthetic Workflow for Phosphorylated Inositol Intermediate

G A 3,6-Bis-O-benzyl- D,L-myo-inositol B Phosphitylation A->B Bis(benzyloxy)diisopropylaminophosphine, 1H-Tetrazole C Intermediate Phosphite B->C D Oxidation C->D m-CPBA E 3,6-di-O-benzyl-D,L-myo-inositol- 1,2,4,5-tetrakis(dibenzylphosphate) D->E F Hydrogenolysis E->F H₂, Pd/C G D,L-myo-inositol 1,2,4,5-tetrakisphosphate F->G

Caption: Synthetic workflow for the preparation of a phosphorylated myo-inositol intermediate.

Biosynthetic Pathway of Phosphatidylinositol Mannosides (PIMs) in Mycobacteria

cluster_enzymes Enzymes PI Phosphatidylinositol (PI) PIM1 PIM₁ PI->PIM1 GDP-Man PIM2 PIM₂ PIM1->PIM2 GDP-Man PimA PimA Ac1PIM2 Ac₁PIM₂ PIM2->Ac1PIM2 Acyl-CoA PimB PimB Ac1PIM4 Ac₁PIM₄ Ac1PIM2->Ac1PIM4 Polyprenol-P-Man PatA PatA Ac1PIM5 Ac₁PIM₅ Ac1PIM4->Ac1PIM5 Polyprenol-P-Man LM_LAM Lipomannan (LM) & Lipoarabinomannan (LAM) Ac1PIM4->LM_LAM Further Elongation Mannosyltransferases Mannosyl- transferases Ac1PIM6 Ac₁PIM₆ (DC-SIGN Ligand) Ac1PIM5->Ac1PIM6 Polyprenol-P-Man PimE PimE Other_MTs Other Mannosyl- transferases GDP_Man GDP-Mannose Acyl_CoA Acyl-CoA Polyprenol_P_Man Polyprenol-P-Mannose

Caption: Biosynthetic pathway of PIMs in mycobacteria, highlighting key intermediates and enzymes.[3][4][5][6]

References

Troubleshooting & Optimization

Technical Support Center: Dibenzyl Chlorophosphonate Phosphorylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using dibenzyl chlorophosphonate (DBPCl) for phosphorylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBPCl) and what is it used for?

This compound (DBPCl) is a reactive phosphorylating agent. It is primarily used to introduce a dibenzyl phosphate group onto alcohols and amines, forming the corresponding dibenzyl phosphate esters and phosphoramidates. The benzyl protecting groups can be readily removed by hydrogenolysis to yield the free phosphate or phosphoramidate.

Q2: Why is the choice of base important in DBPCl phosphorylations?

The choice of a tertiary amine base is critical to minimize the decomposition of the DBPCl reagent.[1] Sterically hindered bases, such as 2,6-lutidine, are recommended over less hindered bases like pyridine. Pyridine can react with DBPCl, leading to its degradation and the formation of colored byproducts, which can complicate purification and lower the yield of the desired product.[1]

Q3: What are the most common side reactions observed during phosphorylation with DBPCl?

The most common side reactions are the hydrolysis of DBPCl to form dibenzyl phosphate and the formation of tetrabenzyl pyrophosphate. These side reactions consume the phosphorylating agent and can lead to complex reaction mixtures, making the purification of the desired product challenging.

Q4: How can I monitor the progress of my DBPCl phosphorylation reaction?

Thin-layer chromatography (TLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods for monitoring the reaction. ³¹P NMR is particularly powerful as it allows for the direct observation of the consumption of DBPCl and the formation of the desired product and phosphorylated byproducts, all of which have distinct chemical shifts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during phosphorylation reactions using this compound.

Problem 1: Low Yield of the Desired Phosphorylated Product

A low yield of the desired product is a common issue and can be attributed to several factors.

Possible Cause Troubleshooting Recommendation
Degradation of DBPCl Use freshly prepared or recently purchased DBPCl. DBPCl is a thick oil that can decompose upon standing or distillation.[2] Store it at low temperatures (-20°C) and under an inert atmosphere (nitrogen or argon).
Reaction with Moisture (Hydrolysis) Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. The reaction should be carried out under a dry, inert atmosphere. Hydrolysis of DBPCl produces dibenzyl phosphate, which is unreactive towards the substrate.
Inappropriate Base Use a sterically hindered base like 2,6-lutidine instead of pyridine.[1] Pyridine can cause significant decomposition of DBPCl.[1]
Suboptimal Reaction Temperature Phosphorylation reactions with DBPCl are typically carried out at low temperatures (e.g., 0°C to room temperature) to minimize side reactions.
Incorrect Stoichiometry A slight excess of DBPCl (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the starting alcohol or amine. However, a large excess can lead to more side products.
Problem 2: Formation of Significant Amounts of Tetrabenzyl Pyrophosphate

Tetrabenzyl pyrophosphate is a common byproduct that can be difficult to separate from the desired product.

Possible Cause Troubleshooting Recommendation
Presence of Dibenzyl Phosphate in DBPCl Dibenzyl phosphate can be present as an impurity in the DBPCl reagent or can be formed in situ by hydrolysis. It can then react with DBPCl to form tetrabenzyl pyrophosphate. Use high-purity DBPCl and rigorously exclude moisture from the reaction.
Reaction Conditions The formation of pyrophosphate can be favored under certain conditions, such as prolonged reaction times or elevated temperatures. Monitor the reaction closely and quench it once the starting material is consumed.
Problem 3: Difficulty in Purifying the Final Product

The presence of byproducts such as dibenzyl phosphate and tetrabenzyl pyrophosphate can complicate the purification of the desired phosphorylated product.

Troubleshooting Recommendation
Chromatographic Separation
Monitoring with ³¹P NMR

Quantitative Data Summary

The choice of base can significantly impact the stability of this compound. The following table summarizes the percentage of DBPCl remaining after one hour at room temperature in the presence of different tertiary bases.

Tertiary Base% DBPCl Remaining after 1 hour
PyridineLow (significant decomposition)
2,6-LutidineHigh (minimal decomposition)
TriethylamineModerate
N,N-DiisopropylethylamineHigh
(Data adapted from qualitative descriptions in the literature; exact quantitative values may vary based on specific experimental conditions)[1]

Key Byproduct ³¹P NMR Chemical Shifts

Monitoring the reaction by ³¹P NMR is highly recommended. The following table provides typical chemical shift ranges for the key species involved in DBPCl phosphorylations.

CompoundTypical ³¹P NMR Chemical Shift (ppm)
This compound (DBPCl)δ 3-5
Dibenzyl phosphateδ 1-2
Tetrabenzyl pyrophosphateδ -10 to -15
Dibenzyl Phosphite (potential impurity)δ 7-9
(Chemical shifts are relative to 85% H₃PO₄ and can vary slightly depending on the solvent and other solutes.)

Experimental Protocols

General Protocol for Alcohol Phosphorylation using DBPCl and 2,6-Lutidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the alcohol (1.0 eq.) and 2,6-lutidine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) at 0°C.

  • Addition of DBPCl: Slowly add a solution of this compound (1.2 eq.) in the same anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or ³¹P NMR.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

Reaction_Pathway ROH Alcohol (ROH) Product Desired Product (RO-P(O)(OBn)₂) ROH->Product DBPCl This compound (DBPCl) DBPCl->Product Byproduct1 Dibenzyl Phosphate (from hydrolysis) DBPCl->Byproduct1 H₂O Byproduct2 Tetrabenzyl Pyrophosphate DBPCl->Byproduct2 Dibenzyl Phosphate Base Base (e.g., 2,6-Lutidine) Base->Product

Caption: Main reaction and side reactions in DBPCl phosphorylations.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Reagents Check Reagent Quality (DBPCl, Solvent, Base) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Atmosphere) Start->Check_Conditions Optimize_Base Optimize Base (e.g., switch to 2,6-Lutidine) Check_Reagents->Optimize_Base Optimize_Stoichiometry Adjust Stoichiometry Check_Conditions->Optimize_Stoichiometry Purification Optimize Purification (Column Chromatography) Optimize_Base->Purification Optimize_Stoichiometry->Purification Success Successful Phosphorylation Purification->Success

Caption: Troubleshooting workflow for DBPCl phosphorylation issues.

References

How to minimize impurities in Dibenzyl chlorophosphonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize impurities and optimize the synthesis of Dibenzyl chlorophosphonate (DBPC).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most prevalent impurities include:

  • Dibenzyl Phosphate: This is the hydrolysis product of this compound. Its formation is favored by the presence of moisture.

  • Unreacted Dibenzyl Phosphite: Incomplete reaction can leave residual starting material.

  • Tribenzyl Phosphate: This can form if benzyl alcohol is present as an impurity in the starting materials or formed during side reactions.

  • Acidic Byproducts: Depending on the chlorinating agent, acidic impurities like hydrogen chloride (HCl) or sulfuric acid byproducts can remain. The synthesis using sulfuryl chloride, for instance, generates HCl and SO2.[1]

  • Decomposition Products: this compound is thermally unstable and can decompose upon standing or during attempts at purification by distillation.[2][3]

Q2: The reaction mixture turned yellow or dark brown. What is the likely cause and how can it be prevented?

A2: A yellow to dark brown coloration typically indicates product decomposition. This compound is a thick, colorless oil in its pure form.[1][2] Decomposition can be caused by:

  • Elevated Temperatures: The reaction is exothermic. It is crucial to control the temperature during the addition of the chlorinating agent, often by using an ice bath or a cooling bath set to a specific temperature range (e.g., below 0°C for chlorination with Cl2 or 17-19°C with sulfuryl chloride).[2]

  • Presence of Impurities: Impurities in the starting materials or solvents can catalyze decomposition.

  • Prolonged Reaction Times: While the reaction needs to go to completion, excessively long reaction times can increase the likelihood of degradation.

To prevent discoloration, ensure precise temperature control, use high-purity, anhydrous reagents and solvents, and monitor the reaction to determine the optimal endpoint.

Q3: How can the formation of the dibenzyl phosphate impurity be minimized?

A3: The formation of dibenzyl phosphate is due to hydrolysis. To minimize this impurity, strict anhydrous conditions are essential throughout the process:

  • Dry Glassware: All glassware should be oven-dried or flame-dried immediately before use.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]

  • Prompt Work-up: Process the reaction mixture promptly after completion to minimize exposure to potential sources of water.

Q4: My final yield is consistently low. What are the common causes?

A4: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the chlorinating agent is added in the correct stoichiometric amount and that the reaction is allowed to proceed for a sufficient duration (e.g., 75 minutes in the sulfuryl chloride method).[1]

  • Product Decomposition: As mentioned, the product is unstable. Avoid high temperatures during solvent removal. It is recommended to evaporate the solvent under reduced pressure at a low temperature.[3]

  • Loss During Work-up: this compound is a dense oil.[2] Care must be taken during the aqueous wash and separation steps to avoid losing product in the aqueous layer or through adherence to glassware. A bicarbonate wash is often used to neutralize acid byproducts.[1]

  • Impure Reagents: The quality of the starting dibenzyl phosphite is critical for achieving high yields.

Q5: What is the recommended method for purifying crude this compound?

A5: Purification of this compound is challenging due to its instability. Distillation is not recommended as it can lead to violent decomposition.[3] The product is typically used in subsequent steps either crude or after a simple work-up.[3]

A standard purification workflow involves:

  • Aqueous Wash: Neutralize acidic byproducts by washing the reaction mixture with a mild base, such as an 8% sodium bicarbonate solution.[1]

  • Drying: Separate the organic layer and dry it thoroughly using an anhydrous drying agent like sodium sulfate.[1]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at low temperature.

The resulting oil is often used immediately in the next synthetic step to avoid decomposition upon storage.[1][3]

Troubleshooting Guide

The following table summarizes common issues, their probable causes, and recommended solutions.

Observed ProblemProbable Cause(s)Recommended Solution(s)
Low or Inconsistent Yield Incomplete reaction; Product decomposition; Loss during work-up.Verify stoichiometry and reaction time. Maintain strict temperature control. Perform extractions carefully.
Product Discoloration (Yellow/Brown) Decomposition due to excessive heat or impurities.Use a cooling bath during reagent addition. Ensure high-purity, anhydrous reagents.
High Levels of Dibenzyl Phosphate Impurity Presence of moisture in reagents, solvents, or atmosphere.Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (N2 or Ar).[1]
Residual Acidic Impurities Incomplete neutralization during work-up.Ensure thorough washing with sodium bicarbonate solution until effervescence ceases.[1]

Experimental Protocols

Protocol 1: Synthesis via Sulfuryl Chloride

This protocol is adapted from established literature procedures.[1]

  • Preparation: Under a nitrogen atmosphere, dissolve dibenzyl phosphite (1.0 eq.) in anhydrous toluene.

  • Reagent Addition: Prepare a separate solution of sulfuryl chloride (1.0-1.1 eq.) in anhydrous toluene. Add this solution dropwise to the stirred dibenzyl phosphite solution while maintaining the temperature.

  • Reaction: Stir the mixture for 60-90 minutes under nitrogen.[1] Monitor the reaction progress by TLC or NMR if desired.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with an 8% sodium bicarbonate solution.[1] Separate the organic layer.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to yield this compound as a colorless oil.[1]

Protocol 2: Synthesis via N-Chlorosuccinimide (NCS)

This method offers an alternative to using sulfuryl chloride or chlorine gas.[4]

  • Preparation: Dissolve dibenzyl phosphite (1.0 eq.) in an anhydrous solvent such as benzene or dichloromethane.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.0-1.1 eq.) portion-wise to the solution while stirring and cooling to maintain a low temperature.

  • Reaction: Allow the reaction to stir until completion (monitor by TLC). The byproduct, succinimide, will precipitate.

  • Work-up: Filter the reaction mixture to remove the succinimide precipitate.

  • Isolation: Remove the solvent from the filtrate under reduced pressure at low temperature to obtain the product.

Visualized Workflows and Pathways

G cluster_workflow General Synthesis Workflow Reactants 1. Prepare Anhydrous Reactants & Solvents Reaction 2. Controlled Reaction (Inert Atmosphere) Reactants->Reaction Quench 3. Aqueous Wash (e.g., NaHCO3 soln) Reaction->Quench Dry 4. Dry Organic Layer (e.g., Na2SO4) Quench->Dry Evaporate 5. Solvent Evaporation (Low Temp, Reduced Pressure) Dry->Evaporate Product This compound (Use Immediately) Evaporate->Product

Caption: A typical experimental workflow for synthesizing and isolating this compound.

G cluster_pathways Key Reaction and Impurity Formation Pathways Start Dibenzyl Phosphite (Starting Material) Product This compound (Desired Product) Start->Product Chlorinating Agent (e.g., SO2Cl2, NCS) Impurity3 Unreacted Starting Material Start->Impurity3 Incomplete Reaction Impurity1 Dibenzyl Phosphate (Hydrolysis Impurity) Product->Impurity1 Moisture (H2O) Impurity2 Decomposition Products Product->Impurity2 Heat / Time

Caption: Diagram illustrating the desired reaction pathway and common routes to impurity formation.

References

Technical Support Center: Purification of Phosphorylated Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying phosphorylated proteins and peptides using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common column chromatography techniques for purifying phosphorylated products?

A1: The most prevalent techniques for enriching phosphorylated peptides and proteins are Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography.[1][2][3][4] Ion-exchange chromatography (IEC), particularly anion-exchange, is also used to separate proteins and peptides based on the charge differences imparted by phosphorylation.[5][6][7]

Q2: What is the principle behind IMAC for phosphopeptide enrichment?

A2: IMAC utilizes immobilized trivalent metal ions, such as Iron (Fe³⁺), Gallium (Ga³⁺), or Titanium (Ti⁴⁺), on a stationary phase.[8] These positively charged metal ions selectively chelate the negatively charged phosphate groups of phosphopeptides, allowing for their separation from non-phosphorylated species.[8]

Q3: How does TiO2 chromatography work for phosphopeptide enrichment?

A3: Titanium dioxide (TiO2) chromatography is a type of metal oxide affinity chromatography (MOAC).[4] It relies on the high affinity of the titanium dioxide particles for phosphate groups under acidic conditions.[1][9] This allows for the specific binding of phosphopeptides while non-phosphorylated peptides are washed away. Elution is typically achieved by increasing the pH.[1]

Q4: Which method, IMAC or TiO2, has higher specificity for phosphopeptides?

A4: TiO2-based methods are generally considered to have higher specificity for phosphopeptides compared to conventional IMAC.[4] However, the specificity of both techniques is highly dependent on the experimental conditions, such as buffer composition and pH.[4][10]

Q5: Can I use these techniques to separate proteins with different phosphorylation states?

A5: Yes, ion-exchange chromatography is particularly well-suited for separating protein isoforms with different numbers of phosphate groups due to the charge differences.[5] Stepwise elution from IMAC or TiO2 columns can also be used to fractionate mono-phosphorylated from multi-phosphorylated peptides.[4]

Troubleshooting Guides

This section addresses common issues encountered during the purification of phosphorylated products by column chromatography.

Issue 1: Low Yield of Phosphorylated Product

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Lysis and Protein Extraction Ensure complete cell lysis to release all proteins. Use appropriate lysis buffers with phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation.
Suboptimal Binding pH For IMAC and TiO2, maintain an acidic pH (typically <3.0) during sample loading to ensure protonation of acidic residues (Asp, Glu) and minimize their non-specific binding, while allowing the phosphate groups to bind.[4][11]
Insufficient Incubation Time Allow sufficient time for the sample to incubate with the chromatography resin to ensure maximum binding of the phosphorylated target.
Inefficient Elution Use an optimized elution buffer. For IMAC and TiO2, a high pH buffer (e.g., ammonium hydroxide) is typically used.[1][12] For ion-exchange, a salt gradient or pH shift is employed.[5] Consider sequential elutions with buffers of increasing strength or pH to recover all bound species.
Sample Overload Do not exceed the binding capacity of your column. Refer to the manufacturer's specifications. Overloading leads to the loss of target molecules in the flow-through.
Protein Precipitation on Column Ensure your sample is fully solubilized before loading. If necessary, include detergents or denaturants in the loading buffer, ensuring they are compatible with your chromatography resin.
Issue 2: High Levels of Non-Specific Binding (Contamination with Non-Phosphorylated Peptides)

Possible Causes & Solutions:

Possible CauseRecommended Solution
Binding of Acidic Peptides This is a common issue in both IMAC and TiO2. To minimize this, add "excluder" molecules to your loading buffer. Common excluders for TiO2 include 2,5-dihydroxybenzoic acid (DHB), lactic acid, or glycolic acid.[10] For IMAC, optimizing the acetonitrile concentration in the loading buffer can help.[8]
Inadequate Washing Increase the number and/or volume of wash steps after sample loading. Use wash buffers with optimized compositions (e.g., containing a moderate concentration of organic solvent) to remove non-specifically bound peptides without eluting the target phosphopeptides.
Incorrect Loading Buffer pH As mentioned, a low pH is crucial to suppress the negative charge on acidic amino acid residues.[4][11]
Contamination from Sample Preparation Ensure that your starting material is as clean as possible. Consider an upstream purification step if the sample is very complex.
Issue 3: Poor Resolution in Ion-Exchange Chromatography

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incorrect Buffer pH The pH of the buffers is critical for determining the charge of your protein. Ensure the starting buffer pH is such that your target protein binds to the column, and the elution buffer pH facilitates its release. A pH gradient can sometimes provide better resolution than a salt gradient.
Shallow Salt Gradient If using a salt gradient for elution, a shallower gradient will generally provide better resolution between species with small charge differences.
Column Overloading Exceeding the binding capacity of the column will lead to broad peaks and poor separation.
Flow Rate is Too High A lower flow rate allows more time for the molecules to interact with the stationary phase, often leading to better resolution.

Quantitative Data Summary

The following tables provide a summary of quantitative data for different phosphopeptide enrichment methods.

Table 1: Comparison of Phosphopeptide Enrichment Methods

FeatureIMAC (Fe³⁺)TiO₂
Binding Capacity Scales linearly from 100 µg to 5 mg of digest[13]Varies with bead type and amount
Selectivity Good, but can have non-specific binding of acidic peptides[8]Generally higher than IMAC[4]
Recovery of Multi-phosphorylated Peptides Generally goodCan be biased against multi-phosphorylated peptides depending on elution conditions[10]
Elution Efficiency Can be very high with optimized buffersCan be inefficient, leading to broad elution profiles[14]
Reproducibility Can be variable in batch formats, higher in HPLC format[13]Can be variable

Table 2: Common Buffer Compositions for Phosphopeptide Enrichment

MethodLoading BufferWash BufferElution Buffer
IMAC (Fe³⁺) 40% Acetonitrile, 25 mM Formic Acid[12]40% Acetonitrile, 25 mM Formic Acid[12]50 mM K₂HPO₄/NH₄OH, pH 10.0[12]
TiO₂ 80% Acetonitrile, 5% TFA, with excluder (e.g., 20 mg/mL DHB or 20% Lactic Acid)[10]30-80% Acetonitrile, 0.4-1% TFA[10]1.5% Ammonium Hydroxide[1]

Experimental Protocols

Protocol 1: Immobilized Metal Affinity Chromatography (IMAC) for Phosphopeptide Enrichment (Batch Method)
  • Bead Preparation:

    • Transfer the desired amount of IMAC beads to a microcentrifuge tube.

    • Wash the beads twice with 50 µL of IMAC loading buffer (e.g., 40% acetonitrile, 0.1% TFA).[15] Centrifuge and discard the supernatant after each wash.

  • Sample Binding:

    • Resuspend the washed beads in 40 µL of IMAC loading buffer.

    • Add your peptide sample to the bead suspension.

    • Incubate for 30 minutes at room temperature with gentle mixing.[15]

  • Washing:

    • Centrifuge the tube and carefully remove the supernatant (this is the flow-through and can be saved for analysis of non-phosphorylated peptides).

    • Wash the beads three times with 100 µL of IMAC wash buffer.

  • Elution:

    • Add 50 µL of IMAC elution buffer (e.g., 50 mM K₂HPO₄, pH 10.0, or 1.5% NH₄OH) to the beads.

    • Incubate for 10 minutes with occasional vortexing.

    • Centrifuge and collect the supernatant containing the enriched phosphopeptides.

    • Repeat the elution step and pool the eluates.

  • Post-Elution Processing:

    • Immediately acidify the eluate with an acid like formic acid or TFA to neutralize the high pH and prepare the sample for mass spectrometry analysis.

Protocol 2: Titanium Dioxide (TiO₂) Chromatography for Phosphopeptide Enrichment (Spin Column)
  • Column Equilibration:

    • Place a TiO₂ spin column into a collection tube.

    • Add 200 µL of equilibration buffer (e.g., 80% acetonitrile, 5% TFA) to the column.

    • Centrifuge for 1-2 minutes and discard the flow-through. Repeat this step.

  • Sample Loading:

    • Reconstitute your peptide sample in the TiO₂ loading buffer (e.g., 80% acetonitrile, 5% TFA with 20 mg/mL DHB).

    • Load the sample onto the equilibrated spin column.

    • Centrifuge for 2-3 minutes to allow the sample to pass through the resin. Reload the flow-through onto the column to maximize binding.

  • Washing:

    • Wash the column sequentially with:

      • 200 µL of TiO₂ loading buffer.

      • 200 µL of TiO₂ wash buffer 1 (e.g., 30% acetonitrile, 1% TFA).[10]

      • 200 µL of TiO₂ wash buffer 2 (e.g., 80% acetonitrile, 0.4% TFA).[10]

    • Centrifuge after each wash and discard the flow-through.

  • Elution:

    • Place the spin column in a fresh collection tube.

    • Add 100 µL of TiO₂ elution buffer (e.g., 1.5% ammonium hydroxide).[1]

    • Incubate for 5-10 minutes at room temperature.

    • Centrifuge to collect the eluate. Repeat the elution and pool the fractions.

  • Post-Elution Processing:

    • Acidify the eluate immediately for subsequent analysis.

Visualizations

Experimental Workflow: Phosphopeptide Enrichment

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Downstream Analysis CellLysis Cell Lysis & Protein Extraction Digestion Protein Digestion (e.g., Trypsin) CellLysis->Digestion Load Load Sample onto Column (IMAC or TiO2) Digestion->Load Wash Wash to Remove Non-phosphorylated Peptides Load->Wash Elute Elute Phosphopeptides Wash->Elute MS Mass Spectrometry (LC-MS/MS) Elute->MS

Caption: General workflow for phosphopeptide enrichment.

Signaling Pathway: Simplified EGFR Signaling

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_P EGFR (Phosphorylated) EGFR->EGFR_P Autophosphorylation Grb2 Grb2 EGFR_P->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK_cascade MAPK Cascade (Raf-MEK-ERK) Ras->MAPK_cascade Activates Transcription Transcription Factors MAPK_cascade->Transcription Phosphorylates Proliferation Cell Proliferation, Survival Transcription->Proliferation Regulates

Caption: Simplified EGFR signaling cascade.

Logical Relationship: Troubleshooting Non-Specific Binding

troubleshooting_binding Problem High Non-Specific Binding Cause1 Binding of Acidic Peptides Problem->Cause1 Cause2 Inadequate Washing Problem->Cause2 Cause3 Incorrect Loading pH Problem->Cause3 Solution1 Add Excluder Molecules (DHB, Lactic Acid) Cause1->Solution1 Solution2 Increase Wash Steps/Volume Cause2->Solution2 Solution3 Ensure pH < 3.0 Cause3->Solution3

Caption: Troubleshooting non-specific binding issues.

References

Optimizing base and solvent for Dibenzyl chlorophosphonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibenzyl Chlorophosphonate reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method involves the chlorination of dibenzyl phosphite.[1][2][3] This is typically achieved using reagents like sulfuryl chloride or chlorine in an inert solvent.[1][4]

Q2: What are the critical safety precautions to take when working with this compound and its reagents?

A2: this compound is corrosive and toxic.[5] Reagents like sulfuryl chloride and phosphorus oxychloride are also highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from degrading the reagents and product.

Q3: My this compound product appears as a thick oil. Is this normal?

A3: Yes, it is normal for this compound to be a thick, colorless oil.[1][4] It is also known to be unstable and can decompose upon standing or during distillation, so it is often prepared fresh for immediate use.[1][2]

Q4: What solvents are recommended for this compound reactions?

A4: Inert, non-polar, aprotic solvents are generally preferred to minimize side reactions and prevent decomposition of the product.[6] Commonly used solvents include toluene, carbon tetrachloride, chloroform, and ether.[1][4] The choice of solvent can significantly impact reaction outcomes, so it may need to be optimized for specific applications.[6]

Q5: How should I purify the final this compound product?

A5: Purification can be challenging due to the compound's instability. Distillation is often avoided as it can lead to violent decomposition.[2] A common workup procedure involves washing the reaction mixture with a mild base solution, such as 8% sodium bicarbonate, to neutralize any acidic byproducts, followed by drying the organic layer over an anhydrous salt like sodium sulfate and removing the solvent under reduced pressure.[4] For subsequent reactions, the crude product is often used directly. If higher purity is required, column chromatography on silica gel can be employed, though care must be taken to minimize exposure to moisture and air.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Degradation of Reagents: Dibenzyl phosphite or the chlorinating agent may have degraded due to improper storage. 2. Presence of Moisture: Water in the reaction vessel or solvents can hydrolyze the chlorinating agent and the product. 3. Incomplete Reaction: Reaction time or temperature may be insufficient.1. Use fresh or newly purified reagents. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. 3. Monitor the reaction progress using TLC or other analytical methods to determine the optimal reaction time. Consider adjusting the reaction temperature as per literature protocols.[7]
Formation of Multiple Byproducts 1. Side Reactions: The chlorinating agent may react with the solvent or impurities. 2. Product Decomposition: The desired this compound is unstable and may be decomposing under the reaction or workup conditions.1. Choose a highly inert solvent like toluene or carbon tetrachloride.[1][4] Ensure the purity of starting materials. 2. Perform the reaction at a controlled, low temperature.[1] Use the product immediately after synthesis. Avoid aggressive workup conditions, such as strong bases or high temperatures.
Difficulty in Isolating the Product 1. Product is an Oil: this compound is a non-crystalline oil, making isolation by filtration impossible. 2. Loss During Workup: The product may be partially soluble in the aqueous phase during extraction.1. Isolate the product by careful removal of the solvent under reduced pressure after aqueous workup and drying. 2. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize the solubility of the product. Use a suitable organic solvent for extraction in which the product is highly soluble.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • Dibenzyl phosphite

  • Sulfuryl chloride

  • Anhydrous toluene

  • 8% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve dibenzyl phosphite in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sulfuryl chloride in anhydrous toluene dropwise to the stirred solution of dibenzyl phosphite under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 75 minutes.[4]

  • Transfer the reaction mixture to a separatory funnel and wash it with an 8% sodium bicarbonate solution.[4]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain this compound as a colorless oil.[4] Due to its instability, it is recommended to use the product immediately in the next step.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup reagents Dissolve Dibenzyl Phosphite in Anhydrous Toluene addition Slowly Add Sulfuryl Chloride Solution at 0°C reagents->addition setup Assemble Dry Glassware under Inert Atmosphere setup->reagents stirring Stir at Room Temperature addition->stirring wash Wash with NaHCO3 Solution stirring->wash dry Dry with Na2SO4 wash->dry evaporate Solvent Evaporation dry->evaporate product This compound (Oil) evaporate->product

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product moisture Moisture Contamination? start->moisture reagents Reagent Quality? start->reagents conditions Reaction Conditions? start->conditions moisture->reagents No dry_glassware Use Dry Glassware & Anhydrous Solvents moisture->dry_glassware Yes reagents->conditions Good fresh_reagents Use Fresh Reagents reagents->fresh_reagents Poor optimize Optimize Time/Temp conditions->optimize Suboptimal success Improved Yield/ Purity dry_glassware->success fresh_reagents->success optimize->success

Caption: Troubleshooting logic for this compound reactions.

References

Technical Support Center: Purification of Phosphorylated Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the removal of unreacted dibenzyl chlorophosphonate from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for finding residual this compound in my product?

A1: The most common reason is an incomplete reaction or the use of excess phosphorylating agent to drive the reaction to completion. This compound is a thick, non-volatile oil, making it difficult to remove by simple evaporation.[1][2] It is also unstable and can decompose upon standing or attempted distillation, complicating purification.[2][3]

Q2: How can I easily quench the unreacted this compound in my reaction mixture?

A2: Since this compound is highly reactive towards nucleophiles, a simple quenching step is highly effective. After your primary reaction is complete, you can add a small amount of a simple nucleophile like methanol, water, or a primary/secondary amine (e.g., butylamine). This will convert the reactive chlorophosphonate into a more stable and easily separable phosphate ester or phosphonamidate.

Q3: My desired product is soluble in organic solvents like ethyl acetate or dichloromethane. What is the best work-up procedure?

A3: For products soluble in organic solvents, a liquid-liquid extraction is a fast and effective initial purification step. After quenching any excess reagent, dilute your reaction mixture with a suitable organic solvent. Wash the organic layer sequentially with an aqueous solution of a mild base, such as 8% sodium bicarbonate, followed by brine.[4] The bicarbonate wash serves to hydrolyze and remove the unreacted chlorophosphonate and neutralize any acidic byproducts like HCl.

Q4: My product is polar and has poor solubility in common organic solvents. How should I approach purification?

A4: For polar products, column chromatography is the most effective method. Silica gel is typically used, and the choice of eluent will depend on the specific properties of your product. Given the polar nature of the phosphate group, a polar solvent system is usually required.

Q5: Can I use distillation to remove unreacted this compound?

A5: No, distillation is not a suitable method. This compound is known to decompose on standing or upon attempted distillation, which can lead to a significant loss of product and contamination of the distillate.[2][3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Oily, impure product after solvent evaporation. Residual unreacted this compound or its hydrolysis byproduct (dibenzyl hydrogen phosphate).Perform a post-workup aqueous wash as described in Protocol 1. If impurities persist, purify the product using silica gel column chromatography (Protocol 2).
Multiple spots on TLC plate after reaction. Incomplete reaction, presence of unreacted starting material, product, and byproducts.Ensure the reaction has gone to completion using TLC monitoring. If complete, quench the reaction and proceed with an appropriate work-up (aqueous wash or chromatography) to separate the components.
Product decomposes during purification. The product may be sensitive to the purification conditions (e.g., acidic silica gel, prolonged heating).Use a neutralized silica gel for chromatography or consider alternative purification methods like preparative HPLC for highly sensitive compounds. Ensure all purification steps are performed promptly and at low temperatures where possible.

Purification Methodologies: A Comparison

MethodApplicabilityAdvantagesDisadvantages
Quenching & Aqueous Wash Products soluble in water-immiscible organic solvents.Fast, simple, and effective for removing the bulk of the impurity and acidic byproducts.May not achieve high purity alone; an additional step like chromatography or recrystallization is often necessary.
Silica Gel Chromatography Most non-volatile products.[4]Can provide very high purity by separating the product from all other components.More time-consuming and requires larger volumes of solvent. Potential for product loss on the column.
Recrystallization Crystalline solid products.Can yield highly pure material if a suitable solvent system is found.Not applicable for oils or amorphous solids. Product may be lost in the mother liquor.

Experimental Protocols

Protocol 1: Quenching and Aqueous Work-up for Organosoluble Products

This protocol is designed for reactions where the desired product is soluble in a water-immiscible organic solvent such as dichloromethane (DCM), chloroform, or ethyl acetate.

  • Reaction Quenching: Once the primary reaction is deemed complete by TLC analysis, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1-2 equivalents of methanol (relative to the initial amount of this compound) to the stirred reaction mixture.

  • Allow the mixture to stir for 15-20 minutes at 0 °C to ensure all residual chlorophosphonate has reacted.

  • Dilution: Dilute the reaction mixture with 3-5 volumes of your chosen organic solvent (e.g., ethyl acetate).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with an 8% aqueous solution of sodium bicarbonate (NaHCO₃).[4] Repeat the wash 2-3 times. This step hydrolyzes the quenched reagent and removes acidic byproducts.

  • Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified if necessary.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a general guideline for purifying phosphorylated products when an aqueous work-up is insufficient or inappropriate.

  • Sample Preparation: After the reaction, concentrate the crude mixture under reduced pressure. To prepare the sample for loading, either dissolve it in a minimal amount of the column eluent or adsorb it onto a small amount of silica gel by dissolving the product in a volatile solvent (like DCM), adding silica gel, and then evaporating the solvent completely.

  • Column Packing: Prepare a silica gel column using a suitable solvent system. A common starting point for phosphate esters is a mixture of hexane and ethyl acetate or dichloromethane and methanol. The exact ratio should be determined beforehand using TLC analysis to achieve good separation (target Rf of ~0.25-0.35 for the product).

  • Loading and Elution: Carefully load the prepared sample onto the top of the packed column. Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor the separation using TLC. The phosphorylated product is typically more polar than the starting materials or quenched byproducts and will thus elute later.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

Visualization

Purification Workflow

The following diagram outlines the decision-making process for selecting an appropriate purification strategy after a phosphorylation reaction using this compound.

Purification_Workflow start Crude Reaction Mixture decision1 Is the product a crystalline solid? start->decision1 recrystallize Attempt Recrystallization decision1->recrystallize  Yes decision2 Is the product stable to aqueous base/water? decision1->decision2  No / Oil decision3 Is the product pure (by TLC/NMR)? recrystallize->decision3 wash Perform Quenching & Aqueous Wash (Protocol 1) decision2->wash  Yes chromatography Perform Silica Gel Chromatography (Protocol 2) decision2->chromatography  No / Unstable wash->decision3 end_node Pure Product chromatography->end_node decision3->chromatography  No decision3->end_node  Yes

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Managing Dibenzyl Chlorophosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the highly hygroscopic nature of Dibenzyl chlorophosphonate (DBPCI). Adherence to these protocols is critical for ensuring reagent stability, experimental reproducibility, and reaction success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to moisture?

This compound (CAS 538-37-4), also known as dibenzylphosphoryl chloride, is a powerful phosphorylating agent used in the synthesis of nucleosides, amino acids, and other key intermediates.[1][2][3] It is classified as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][4] Its sensitivity stems from the highly reactive phosphorus-chlorine (P-Cl) bond, which is susceptible to nucleophilic attack by water, leading to rapid hydrolysis.

Q2: What are the visible signs of degradation due to moisture exposure?

Anhydrous this compound is typically a colorless to yellow solution or oil.[2][4] Upon exposure to moisture, it decomposes. This degradation may be indicated by:

  • The solution turning cloudy or opaque.

  • The formation of a white or off-white precipitate (dibenzyl phosphate).

  • A noticeable change in viscosity.

  • The faint, sharp smell of hydrogen chloride (HCl) gas.

Q3: My reaction with this compound failed or gave a very low yield. Could moisture be the culprit?

Absolutely. Moisture contamination is a primary cause of reaction failure. Water acts as a competing reagent, consuming the this compound and reducing the amount available for your desired transformation. Furthermore, the hydrolysis byproduct, HCl, can alter the pH of the reaction mixture, potentially inhibiting or catalyzing unintended side reactions.

Q4: Can I "rescue" a bottle of this compound that has been exposed to moisture?

Attempting to rescue a hydrolyzed reagent is not recommended. The decomposition is irreversible, and the resulting mixture of the starting material and its byproducts will lead to unreliable and unpublishable results.[1] It is far more efficient and scientifically rigorous to discard the compromised reagent and start with a fresh, unopened bottle. It is advised to purchase minimum quantities to meet needs for only a few months to avoid degradation over time.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield in phosphorylation reaction. Reagent degradation due to moisture.1. Discard the current bottle of this compound. 2. Open a fresh, sealed bottle under strictly anhydrous conditions (glovebox or Schlenk line).[5][6] 3. Ensure all reaction solvents and other reagents are rigorously dried.
Reagent is cloudy, viscous, or contains a precipitate. Hydrolysis has occurred.The reagent is compromised and should be disposed of according to safety protocols. Do not attempt to use it.
Inconsistent results between experiments. Variable moisture contamination during handling.1. Standardize your handling procedure using an inert atmosphere glovebox or a well-practiced Schlenk line technique.[5][6] 2. Ensure all glassware is oven-dried immediately before use.[5] 3. Use fresh, anhydrous solvents dispensed from a solvent purification system or a freshly opened Sure/Seal™ bottle.
Difficulty weighing/dispensing the reagent accurately. The reagent is a thick oil that reacts with atmospheric moisture.[1]All weighing and dispensing must be performed under an inert atmosphere (e.g., in a glovebox).[5] Never weigh this reagent on an open bench.

Data & Properties

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 538-37-4[1][2]
Molecular Formula C₁₄H₁₄ClO₃P[1][4]
Molecular Weight 296.69 g/mol [1][2]
Appearance Colorless to yellow solution/thick oil[1][4]
Boiling Point ~428 °C (Predicted, may decompose)[2][4]
Density ~1.283 g/cm³[2][4]
Key Characteristic Hygroscopic [2][4]
Recommended Storage -20°C Freezer, Under Inert Atmosphere [2][4]
Solubility Soluble in Benzene; Sparingly soluble in Chloroform[2][4]
Table 2: Comparison of Moisture Analysis Techniques
TechniquePrincipleSpecificity to WaterKey Advantages
Karl Fischer Titration Chemical reaction (titration) with iodine, SO₂, a base, and an alcohol.[7]High. Detects only water.[8]The most accurate and specific method for water determination; ideal for trace amounts.[7][9][10]
Loss on Drying (LOD) Measures total weight loss of a sample after heating in an oven.[11]Low. Measures all volatile components, not just water.[8]Simple and inexpensive.
Infrared Spectroscopy Measures the absorption of specific infrared wavelengths by water molecules.[7]Moderate. Can be calibrated to be specific for water.Non-destructive and can provide instant measurements.[7]

Experimental Protocols

Protocol 1: Quantitative Determination of Water Content by Karl Fischer Titration

This protocol outlines the standard method for accurately measuring the moisture content in a sample of this compound.

Objective: To quantify the water contamination in a reagent sample to assess its viability for use in moisture-sensitive reactions.

Principle: The Karl Fischer (KF) method is based on a redox reaction where water reacts quantitatively with iodine and sulfur dioxide in the presence of a base and a solvent (e.g., methanol).[7][9] The endpoint is detected potentiometrically, and the amount of KF reagent consumed is directly proportional to the amount of water in the sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous KF reagents (titrant and solvent)

  • Airtight titration vessel

  • Dry, gas-tight syringe and long needle

  • This compound sample

  • Anhydrous methanol or appropriate solvent for sample dissolution

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • System Preparation: Purge the KF titrator and titration vessel with dry inert gas to eliminate any atmospheric moisture.

  • Solvent Conditioning: Add the anhydrous KF solvent to the titration vessel. Start the titrator to perform a pre-titration, which neutralizes any residual water in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation (Under Inert Atmosphere): In a glovebox or under a positive pressure of inert gas, carefully draw a precise volume (e.g., 1.0 mL) of the this compound sample into a dry, gas-tight syringe.

  • Sample Injection: Quickly and carefully inject the sample into the conditioned titration vessel, ensuring the needle tip is below the surface of the solvent.

  • Titration: The titrator will automatically begin titrating the sample, adding the KF reagent until all the water has reacted and the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its known concentration. The result is typically expressed in parts per million (ppm) or as a percentage (%).

  • Validation: Run a standard with a known water content to verify the accuracy of the instrument and reagents.

Visualizations

Chemical Pathway: Hydrolysis of this compound

hydrolysis DBPCI Dibenzyl Chlorophosphonate DBPCI->midpoint H2O H₂O (Moisture) H2O->midpoint DBP Dibenzyl Phosphate (Degradation Product) HCl Hydrogen Chloride (Byproduct) midpoint->DBP midpoint->HCl

Caption: Reaction pathway for the hydrolysis of this compound.

Workflow: Troubleshooting a Failed Phosphorylation Reaction

troubleshooting start Low Yield or Failed Reaction q1 Is DBPCI reagent from a new bottle? start->q1 a1_yes Check Solvents & Other Reagents q1->a1_yes Yes a1_no Reagent may be compromised q1->a1_no No end2 Dry Solvents & Re-run Experiment a1_yes->end2 q2 Was handling performed under inert atmosphere? a1_no->q2 a2_yes Perform Karl Fischer Titration on Reagent q2->a2_yes Yes a2_no Improve Handling Technique q2->a2_no No end1 Discard Old Reagent, Use New Bottle a2_yes->end1

Caption: Decision workflow for troubleshooting reactions involving DBPCI.

Workflow: Proper Reagent Handling Protocol

handling_workflow start Start step1 Equilibrate Sealed Bottle to Room Temperature start->step1 step2 Transfer Bottle into Inert Atmosphere Glovebox step1->step2 step3 Uncap and Withdraw Required Amount step2->step3 step4 Immediately Reseal Bottle with Cap and Parafilm step3->step4 step5 Add Reagent to Anhydrous Reaction Mixture step3->step5 step6 Return Sealed Bottle to -20°C Freezer step4->step6 end End step5->end

Caption: Step-by-step protocol for handling hygroscopic DBPCI.

References

Technical Support Center: Dibenzyl Chlorophosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for the work-up of reactions involving dibenzyl chlorophosphonate. It is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification and isolation of dibenzyl phosphonate products.

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step in the work-up of a this compound reaction?

A1: The first step is to carefully quench the reaction to destroy any unreacted this compound and other reactive reagents. This compound is moisture-sensitive and can react vigorously with water or alcohols.[1][2] The quenching procedure should be performed at a low temperature (e.g., 0 °C) by slowly adding a suitable quenching agent. Common quenching agents include water, saturated aqueous sodium bicarbonate (NaHCO₃), or saturated aqueous ammonium chloride (NH₄Cl).[3][4][5] Vigorous gas evolution may be observed during this step.[6]

Q2: My crude product contains polar impurities that are difficult to remove. What is the recommended procedure?

A2: Polar impurities, such as phosphonic acids or alcohols formed from hydrolysis, can often be removed with a thorough aqueous work-up.[3] This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO₃), water, and finally brine (saturated NaCl solution).[3] The brine wash helps to remove residual water from the organic layer.[3] If impurities persist, column chromatography using a polar eluent system is the most effective method.[3][7]

Q3: Can I purify my dibenzyl phosphonate product by distillation?

A3: Distillation is generally not recommended for this compound or its subsequent dibenzyl phosphonate products.[2] These compounds have high molecular weights and are often thermally labile, meaning they can decompose at the elevated temperatures required for distillation, even under a high vacuum.[3]

Q4: My final product is a thick oil and will not crystallize. What are my options?

A4: It is common for phosphonates, especially those with long alkyl or benzyl groups, to be oils or amorphous solids that are difficult to crystallize.[3][8] If high purity is achieved and the product is an oil, it may be the natural state of the compound. If crystallization is necessary, you can try techniques such as dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent (anti-solvent) to induce precipitation.[8] Alternatively, forming a salt (e.g., a sodium or triethylammonium salt) can sometimes facilitate crystallization.[8] Lyophilization from a solvent like t-butanol can also yield a solid foam, which is often easier to handle than a sticky oil.[8]

Q5: I suspect my product is hydrolyzing during the aqueous work-up. How can I minimize this?

A5: Hydrolysis of the dibenzyl phosphonate ester can occur, especially with prolonged exposure to acidic or basic aqueous solutions.[9][10] To minimize this, perform the aqueous washes quickly and at cold temperatures. Ensure that the pH does not become excessively acidic or basic. After the washes, promptly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and remove the solvent under reduced pressure.[3][4]

Troubleshooting Guide

This guide addresses common issues observed after the initial reaction work-up.

Observed Issue Potential Cause(s) Recommended Solution(s)
Multiple Spots on TLC 1. Incomplete reaction. 2. Presence of unreacted starting materials. 3. Formation of side products (e.g., hydrolyzed species).[9]Perform flash column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) is typically effective.[3][11][12]
Product is an Oil with a Strong Odor Residual starting materials like phosphites or benzyl halides.Perform a thorough aqueous work-up. Wash the organic solution with dilute HCl, followed by saturated NaHCO₃ and brine to remove acidic and basic impurities.[3]
Low Product Yield After Purification 1. Product loss during aqueous extractions due to partial water solubility. 2. Decomposition on silica gel during chromatography. 3. Hydrolysis during work-up.[9]1. Back-extract the aqueous layers with the organic solvent to recover dissolved product. 2. Consider using a less acidic silica gel or deactivating the silica gel with triethylamine before use. 3. Keep work-up times short and temperatures low.
Product Decomposes During Solvent Removal The product is thermally unstable.Use rotary evaporation at a lower temperature and appropriate vacuum. For very sensitive compounds, consider removing the solvent at room temperature under a high vacuum.

Experimental Protocols

Protocol 1: General Aqueous Work-up

This protocol is a standard procedure for quenching the reaction and removing water-soluble impurities.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, add deionized water and separate the layers. Extract the aqueous layer two to three times with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).[11][12][13]

  • Washing: Combine the organic layers. Wash sequentially with:

    • 1 M HCl (if basic impurities are present).[3]

    • Saturated aqueous NaHCO₃ (to neutralize any acid).[3]

    • Brine (saturated NaCl solution) to remove bulk water.[3]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[4][14] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This method is used to separate the desired product from impurities based on polarity.

  • Column Preparation: Prepare a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of the crude product.[3] Pack the column using a non-polar solvent like hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the prepared column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3] A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

G cluster_workflow Experimental Work-up Workflow A Reaction Mixture B 1. Quenching (e.g., sat. NaHCO₃, 0 °C) A->B C 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) B->C D 3. Organic Phase Washing (Acid/Base/Brine) C->D E 4. Drying (e.g., Na₂SO₄) D->E F 5. Concentration (Rotary Evaporation) E->F G Crude Product F->G H 6. Purification (e.g., Column Chromatography) G->H I Pure Dibenzyl Phosphonate H->I

Caption: A typical experimental workflow for the work-up and purification of dibenzyl phosphonates.

G cluster_troubleshooting Troubleshooting Decision Tree A Analyze Crude Product (TLC, NMR) B Is product pure? A->B C Yes B->C Yes D No: Impurities Present B->D No E Characterize Impurities D->E F Polar Impurities (e.g., Hydrolysis Products) E->F G Non-Polar Impurities (e.g., Starting Materials) E->G H Perform Column Chromatography F->H I Re-evaluate Work-up (Thorough Aqueous Wash) G->I

Caption: A decision tree to guide troubleshooting steps based on crude product analysis.

G cluster_reactions Key Reactions During Work-up A This compound (Starting Material) C Desired Product (Dibenzyl Phosphonate) A->C Reaction w/ Nucleophile B Nucleophile (e.g., R-OH, R-NH₂) B->C D Side Product (Hydrolysis to Monobenzyl Ester) C->D H₂O / H⁺ or OH⁻ (Work-up) E Side Product (Hydrolysis to Phosphonic Acid) D->E H₂O / H⁺ or OH⁻ (Work-up)

Caption: Desired reaction pathway and potential hydrolysis side reactions during aqueous work-up.

References

Validation & Comparative

A Comparative Guide to Dibenzyl Chlorophosphonate and Di-tert-butyl Chlorophosphonate for Phosphorylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry and drug development, the precise introduction of phosphate groups is a cornerstone for modulating the biological activity, solubility, and targeting of molecules. The choice of phosphorylating agent is critical, with the protecting groups on the phosphate moiety dictating the reagent's stability, reactivity, and the conditions required for subsequent deprotection. This guide provides a detailed, objective comparison of two commonly used phosphorylating agents: dibenzyl chlorophosphonate and di-tert-butyl chlorophosphonate.

This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance of these reagents, supported by experimental data and detailed protocols, to facilitate an informed selection for specific synthetic needs.

At a Glance: Key Performance Indicators

ParameterThis compoundDi-tert-butyl ChlorophosphonateKey Considerations
Reactivity HighModerate to HighThis compound is generally more reactive.
Stability Low; often prepared fresh. Decomposes on standing or distillation.[1][2]More stable than its dibenzyl counterpart.The bulky tert-butyl groups provide greater steric shielding and stability.
Typical Yield (Phosphorylation) Good to excellent, but can be variable depending on substrate and reaction conditions.Good to excellent.Yields are highly substrate-dependent for both reagents.
Deprotection Conditions Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH).[3]Mild to moderate acidic conditions (e.g., Trifluoroacetic acid - TFA, aqueous phosphoric acid).[4][5]The choice of deprotection method is a critical point of differentiation and depends on the overall synthetic strategy and the presence of other sensitive functional groups.
Orthogonality Compatible with acid-labile protecting groups (e.g., Boc).Compatible with base-labile protecting groups (e.g., Fmoc) and hydrogenation-sensitive groups.The differing deprotection conditions allow for orthogonal protection strategies in multi-step syntheses.
Key Advantages High reactivity; benzyl groups are stable to a wide range of non-reductive reagents.[6]Higher stability; deprotection under relatively mild acidic conditions.[6]This compound is favored in Boc-based syntheses, while di-tert-butyl chlorophosphonate is a staple in Fmoc-based strategies.
Key Disadvantages Instability requires in situ preparation or storage at low temperatures.[2][7] Deprotection by hydrogenolysis may not be suitable for molecules with reducible functional groups.The tert-butyl group is acid-sensitive, which can lead to side reactions like H-phosphonate formation.[8] Steric hindrance can be a factor with bulky substrates.The lability of this compound and the potential for side reactions with di-tert-butyl chlorophosphonate are important practical considerations.

Experimental Performance Data

The following tables summarize representative experimental data for the phosphorylation of a primary alcohol and the subsequent deprotection of the resulting phosphate esters.

Table 1: Phosphorylation of Benzyl Alcohol
ReagentBaseSolventReaction TimeYieldReference
This compoundPyridineDichloromethane12 h~85%[9]
Di-tert-butyl ChlorophosphonatePyridineDichloromethane12 h~80-90%[6]
Table 2: Deprotection of Phosphate Esters
Protected PhosphateDeprotection MethodSolventReaction TimeYieldReference
Tribenzyl PhosphateH₂, 10% Pd/CEthanol4 h>95%[3]
Tri-tert-butyl Phosphate50% TFA in DCMDichloromethane1 h>95%[10]

Experimental Protocols

Detailed methodologies for the phosphorylation of a generic primary alcohol (R-CH₂OH) and the subsequent deprotection steps are provided below.

Protocol 1: Phosphorylation using this compound

Materials:

  • Primary alcohol (R-CH₂OH)

  • This compound (freshly prepared or from a reliable commercial source, stored at -20°C)[7]

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen source

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzyl phosphate ester.

Protocol 2: Phosphorylation using Di-tert-butyl Chlorophosphonate

Materials:

  • Primary alcohol (R-CH₂OH)

  • Di-tert-butyl chlorophosphonate

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen source

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl chlorophosphonate (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired di-tert-butyl phosphate ester.

Protocol 3: Deprotection of Dibenzyl Phosphate Esters (Hydrogenolysis)

Materials:

  • Dibenzyl phosphate ester

  • Palladium on carbon (10% w/w)

  • Ethanol or Methanol

  • Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the dibenzyl phosphate ester in ethanol or methanol.

  • Carefully add 10% Palladium on carbon (typically 10-20 mol% of Pd).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected phosphate.

Protocol 4: Deprotection of Di-tert-butyl Phosphate Esters (Acidolysis)

Materials:

  • Di-tert-butyl phosphate ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the di-tert-butyl phosphate ester in DCM.

  • Add an equal volume of TFA to the solution (a 1:1 mixture of DCM:TFA is common).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • The crude deprotected phosphate can be used directly or purified further if necessary.

Reaction Mechanisms and Workflows

The following diagrams illustrate the general workflows for phosphorylation and deprotection using both reagents.

G Phosphorylation and Deprotection Workflow cluster_0 This compound Pathway cluster_1 Di-tert-butyl Chlorophosphonate Pathway A1 R-OH + this compound B1 Dibenzyl Phosphate Ester A1->B1 Pyridine, DCM C1 Deprotected Phosphate B1->C1 H₂, Pd/C A2 R-OH + Di-tert-butyl Chlorophosphonate B2 Di-tert-butyl Phosphate Ester A2->B2 Pyridine, DCM C2 Deprotected Phosphate B2->C2 TFA, DCM

Caption: General workflows for phosphorylation and deprotection.

The phosphorylation reaction proceeds via a nucleophilic attack of the alcohol on the phosphorus center of the chlorophosphonate, with a base like pyridine acting as a proton scavenger.

G Mechanism of Phosphorylation ROH R-OH PCl (R'O)₂P(O)Cl ROH->PCl Nucleophilic Attack Intermediate [(R'O)₂P(O)OR(H)]⁺ Cl⁻ PCl->Intermediate Product (R'O)₂P(O)OR Intermediate->Product -HCl PyHCl Pyridine·HCl Py Pyridine Py->Intermediate Proton Abstraction

Caption: Generalized phosphorylation mechanism.

Concluding Remarks

The choice between this compound and di-tert-butyl chlorophosphonate is a strategic one, largely dictated by the overall synthetic plan and the nature of the substrate.

This compound is a highly reactive agent, making it suitable for a broad range of substrates. The resulting dibenzyl phosphate esters are stable to a variety of conditions, and the benzyl groups can be removed cleanly by hydrogenolysis. This makes it an excellent choice for syntheses where acid-sensitive groups are present and where the substrate is compatible with catalytic hydrogenation. However, its inherent instability necessitates careful handling and often fresh preparation.

Di-tert-butyl chlorophosphonate offers the advantage of greater stability, simplifying its storage and handling. The tert-butyl protecting groups are readily cleaved under mild acidic conditions, making this reagent highly compatible with synthetic strategies that employ base-labile protecting groups (such as Fmoc in peptide synthesis) or for substrates that are sensitive to hydrogenation. The main drawback is the potential for acid-catalyzed side reactions, such as the formation of H-phosphonates, which requires careful control of the reaction conditions.

Ultimately, a thorough understanding of the reactivity, stability, and deprotection requirements of both reagents, as presented in this guide, will enable the researcher to make an informed decision that optimizes the yield, purity, and efficiency of their phosphorylation reactions.

References

DBPCl: A Superior Choice for Phosphorylation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, the phosphorylation of molecules is a critical step for enhancing solubility, modulating biological activity, and designing effective prodrugs. For researchers and scientists, the choice of a phosphorylating agent is paramount to the success of their synthetic endeavors. Dibutyl-phosphate chloride (DBPCl) has emerged as a highly effective reagent, offering distinct advantages over other commonly used phosphorylating agents. This guide provides an objective comparison of DBPCl with alternative reagents, supported by experimental data, to assist researchers in making informed decisions for their phosphorylation reactions.

Performance Comparison: DBPCl vs. Other Phosphorylating Agents

The efficacy of a phosphorylating agent can be assessed based on several key parameters: reaction efficiency (yield), selectivity, stability, and ease of use. A comparative overview of DBPCl against other common agents is presented below.

Phosphorylating AgentKey AdvantagesKey DisadvantagesTypical Reaction Conditions
DBPCl (Dibutyl-phosphate chloride) High reactivity and yields, good selectivity for primary alcohols, stable and easy to handle.Can be sensitive to moisture.Mild conditions, often with a tertiary amine base like pyridine or DABCO.
Phosphoryl chloride (POCl₃) Inexpensive and highly reactive.Often leads to over-phosphorylation (di- and tri-alkylation) and formation of byproducts, harsh reaction conditions.[1]Requires careful control of stoichiometry and temperature, often run at low temperatures.
Phosphoramidites High selectivity, suitable for automated synthesis (e.g., oligonucleotide synthesis).Multi-step process (protection, oxidation, deprotection), reagents can be sensitive to air and moisture.[1]Requires an activation step and subsequent oxidation.
Diphenyl chlorophosphate Commercially available and effective for a range of alcohols.Can be less reactive than DBPCl, purification of products can be challenging.Often requires a catalyst and a proton scavenger.

Advantages of DBPCl in Detail

High Efficiency and Yields

DBPCl has demonstrated exceptional efficiency in phosphorylating a wide range of alcohols, including complex and sensitive molecules. In a study involving the phosphorylation of a porphyrin-derived alcohol, the use of a dialkyl chlorophosphate, similar in reactivity to DBPCl, in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as both a catalyst and a proton scavenger, resulted in a remarkable 97% yield of the desired phosphate ester.[2] This high efficiency minimizes the loss of valuable starting materials and simplifies downstream purification processes.

Excellent Chemoselectivity

One of the significant advantages of DBPCl is its potential for chemoselectivity, particularly in molecules with multiple hydroxyl groups of varying reactivity. While specific quantitative data for DBPCl's selectivity is not extensively published in direct comparative studies, the general behavior of dialkyl chlorophosphates suggests a preference for less sterically hindered primary alcohols over secondary and tertiary alcohols. This selectivity is crucial in the synthesis of complex molecules where specific site-directed phosphorylation is required, avoiding the need for extensive protecting group strategies. For instance, some phosphorylation methods show high selectivity for primary alcohols in unprotected polyols.[3]

Mild Reaction Conditions and Ease of Use

Phosphorylation reactions using DBPCl can typically be carried out under mild conditions, often at room temperature, with the assistance of a non-nucleophilic base to neutralize the HCl byproduct. This is in stark contrast to agents like phosphoryl chloride, which often necessitate harsh conditions and stringent control to prevent side reactions.[1] The operational simplicity of using DBPCl makes it an attractive option for both small-scale research and larger-scale production.

Experimental Protocol: General Procedure for Alcohol Phosphorylation using DBPCl

The following is a general protocol for the phosphorylation of a primary alcohol using DBPCl. This procedure can be adapted for different substrates with minor modifications.

Materials:

  • Primary alcohol

  • Dibutyl-phosphate chloride (DBPCl)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Pyridine or 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base

  • Standard laboratory glassware and stirring equipment

  • Materials for workup and purification (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of DBPCl: Slowly add DBPCl (1.1 equivalents) to the reaction mixture. The addition is typically done dropwise to control any potential exotherm.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography to yield the pure phosphate ester.

Visualizing the Process: Experimental Workflow and Signaling Pathway

To better illustrate the practical application and theoretical context of phosphorylation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_alcohol Dissolve Alcohol in DCM add_base Add Base (Pyridine/DABCO) dissolve_alcohol->add_base 10-15 min stir add_dbpcl Add DBPCl add_base->add_dbpcl stir_rt Stir at Room Temperature add_dbpcl->stir_rt monitor_rxn Monitor Reaction (TLC/LC-MS) stir_rt->monitor_rxn quench Quench Reaction monitor_rxn->quench Reaction Complete extract Extract with DCM quench->extract purify Purify (Chromatography) extract->purify final_product final_product purify->final_product Pure Phosphate Ester

A generalized workflow for alcohol phosphorylation using DBPCl.

Phosphorylation is a key event in many cellular signaling pathways. For example, the activation of a MAP kinase cascade involves a series of phosphorylation events.

signaling_pathway Signal External Signal Receptor Receptor Signal->Receptor Adaptor Adaptor Protein Receptor->Adaptor MAPKKK MAP Kinase Kinase Kinase Adaptor->MAPKKK activates MAPKK MAP Kinase Kinase MAPKKK->MAPKK phosphorylates MAPK MAP Kinase MAPKK->MAPK phosphorylates TranscriptionFactor Transcription Factor MAPK->TranscriptionFactor phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression regulates

A simplified MAP kinase signaling pathway illustrating sequential phosphorylation.

Conclusion

For researchers, scientists, and drug development professionals, DBPCl presents a compelling option as a phosphorylating agent. Its high efficiency, potential for selectivity, and mild reaction conditions offer significant advantages over more traditional and often harsher reagents. While the selection of a phosphorylating agent will always be substrate-dependent, the evidence suggests that DBPCl is a robust and versatile tool that can streamline synthetic routes and improve overall outcomes in the preparation of phosphorylated molecules.

References

Comparative Stability Analysis: p-Nitrobenzyl Chlorophosphonate vs. Dibenzyl Chlorophosphonate (DBPCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Phosphorylating Agent

Executive Summary of Stability Comparison

While quantitative kinetic data for a direct comparison is unavailable, the existing literature on related compounds suggests that both p-nitrobenzyl chlorophosphonate and DBPCl are inherently unstable and require careful handling and storage. However, DBPCl is consistently reported as being particularly labile.

Propertyp-Nitrobenzyl ChlorophosphonateDibenzyl Chlorophosphonate (DBPCl)Key Considerations
General Stability Considered unstable; sensitive to moisture, heat, and nucleophiles. The electron-withdrawing nitro group can influence reactivity.Highly unstable; described as a thick oil that decomposes on standing or distillation.[1]DBPCl appears to be the less stable of the two, with a tendency to decompose even under storage.
Thermal Stability Nitrobenzyl halides are known to decompose exothermally.[2] p-Nitrobenzyl chloride is slightly less stable than its meta isomer.[2]Prone to decomposition upon distillation.[1] Distillation of the chloridate may lead to violent decomposition.[3]Both compounds are thermally sensitive, but DBPCl poses a more significant risk of hazardous decomposition upon heating.
Hydrolytic Stability Expected to be highly susceptible to hydrolysis due to the reactive chlorophosphonate group. The stability of related p-nitrobenzyl esters is influenced by pH.Highly sensitive to moisture.[4][5] Should be handled under anhydrous conditions.Both reagents require stringent moisture control. The p-nitrobenzyl group in aqueous solution can undergo photooxygenation.[6]
Storage Recommendations Store in a dry, cool, well-ventilated place under an inert atmosphere.Recommended storage is at -20°C in a freezer, under an inert atmosphere, and often as a solution in an inert solvent like benzene.[3][7]The more stringent storage conditions for DBPCl reflect its greater instability.

Inferred Stability Profiles

p-Nitrobenzyl Chlorophosphonate: The presence of the p-nitrobenzyl group, an electron-withdrawing moiety, is expected to influence the reactivity of the chlorophosphonate. Studies on related p-nitrobenzyl compounds, such as p-nitrobenzyl halides, indicate a propensity for thermal decomposition.[2] The stability of similar esters is also known to be dependent on factors like solvent and pH. Therefore, p-nitrobenzyl chlorophosphonate is anticipated to be a reactive and moisture-sensitive compound requiring careful handling.

This compound (DBPCl): DBPCl is widely reported to be a thick oil that is prone to decomposition even at room temperature.[1] Its high reactivity and tendency to decompose upon standing or attempted distillation underscore its inherent instability.[1][3] For this reason, it is often prepared immediately before use or stored as a solution in an inert solvent at low temperatures.[3]

Experimental Protocols for Stability Assessment

For researchers wishing to conduct their own comparative stability studies, the following general protocols can be adapted.

HPLC-Based Method for Quantifying Degradation

This method is suitable for determining the rate of degradation of the chlorophosphonates under various conditions (e.g., different solvents, temperatures, pH).

Objective: To quantify the remaining percentage of the parent compound over time.

Methodology:

  • Sample Preparation: Prepare stock solutions of p-nitrobenzyl chlorophosphonate and DBPCl in a dry, inert solvent (e.g., anhydrous acetonitrile).

  • Stress Conditions: Aliquots of the stock solutions are subjected to the desired stress conditions (e.g., incubation at a specific temperature, addition of a controlled amount of water, or buffering at a specific pH).

  • Time Points: At predetermined time intervals, an aliquot of the stressed sample is withdrawn.

  • Quenching: The reaction is immediately quenched, for example, by dilution in a cold, aprotic solvent.

  • HPLC Analysis: The samples are analyzed by reverse-phase HPLC with UV detection. The mobile phase and column conditions should be optimized to achieve good separation of the parent compound from its degradation products.

  • Data Analysis: The peak area of the parent compound is recorded at each time point. The percentage of the remaining compound is plotted against time to determine the degradation kinetics.[8][9][10][11]

NMR Spectroscopy for Structural Elucidation of Degradants

NMR can be used to monitor the degradation process and identify the structures of the resulting impurities.

Objective: To identify the degradation products and understand the degradation pathway.

Methodology:

  • Sample Preparation: A solution of the chlorophosphonate in a deuterated, inert solvent (e.g., acetonitrile-d3) is prepared in an NMR tube.

  • Initial Spectrum: An initial spectrum (e.g., ¹H, ³¹P NMR) is recorded at time zero.

  • Incubation: The NMR tube is stored under the desired conditions (e.g., at room temperature or elevated temperature).

  • Time-Course Monitoring: NMR spectra are acquired at regular intervals to observe the decrease in the signals of the starting material and the appearance of new signals corresponding to degradation products.

  • Structural Analysis: The chemical shifts and coupling constants of the new signals can be used to elucidate the structures of the degradation products.[12][13][14]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the chemical stability of the two compounds.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_pnbc Prepare p-Nitrobenzyl Chlorophosphonate Solution stress_pnbc Incubate under Defined Conditions (Temp, Solvent, pH) prep_pnbc->stress_pnbc prep_dbpcl Prepare DBPCl Solution stress_dbpcl Incubate under Defined Conditions (Temp, Solvent, pH) prep_dbpcl->stress_dbpcl sampling Sample at Time Intervals stress_pnbc->sampling stress_dbpcl->sampling hplc HPLC Analysis (Quantification) sampling->hplc nmr NMR Analysis (Structural ID) sampling->nmr kinetics Determine Degradation Kinetics hplc->kinetics pathway Identify Degradation Pathways nmr->pathway comparison Comparative Stability Assessment kinetics->comparison pathway->comparison

Caption: Workflow for comparing the stability of p-nitrobenzyl chlorophosphonate and DBPCl.

Conclusion and Recommendations

Based on the available information for related compounds, DBPCl is likely significantly less stable than p-nitrobenzyl chlorophosphonate . Its tendency to decompose on standing and sensitivity to heat and moisture necessitate stringent handling and storage protocols, and it is often best prepared fresh. While p-nitrobenzyl chlorophosphonate is also an unstable reagent, it may offer a slight advantage in terms of handling and storage.

For applications where high reactivity is paramount and the reagent can be used immediately after preparation or sourced as a stabilized solution, DBPCl may be a viable option. However, for processes that require a phosphorylating agent with a more manageable stability profile, p-nitrobenzyl chlorophosphonate could be the more prudent choice.

Ultimately, the selection between these two reagents should be guided by the specific requirements of the chemical transformation, the available handling and storage facilities, and, if possible, in-house stability studies conducted under the intended reaction conditions.

References

A Researcher's Guide to Confirming Protein Phosphorylation: A Comparative Analysis of Key Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the confirmation of protein phosphorylation is a critical step in unraveling cellular signaling pathways and validating potential therapeutic targets. This guide provides an objective comparison of the leading analytical methods used to confirm successful phosphorylation, complete with experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.

Protein phosphorylation, a reversible post-translational modification, is a fundamental mechanism regulating a vast array of cellular processes. The addition of a phosphate group to serine, threonine, or tyrosine residues can dramatically alter a protein's function, localization, and interaction with other molecules. Consequently, the accurate detection and quantification of phosphorylation events are paramount. This guide explores and contrasts the most widely employed techniques: Western Blotting with Phospho-Specific Antibodies, Mass Spectrometry, Phos-tag™ SDS-PAGE, and Autoradiography.

Comparative Analysis of Phosphorylation Detection Methods

Choosing the optimal method for confirming phosphorylation depends on various factors, including the specific research question, available resources, and desired level of detail. The following table summarizes the key performance characteristics of the most common techniques to facilitate an informed decision.

FeatureWestern Blot with Phospho-Specific AntibodiesMass Spectrometry (MS)Phos-tag™ SDS-PAGEAutoradiography
Primary Application Validation of specific phosphorylation events, semi-quantitative analysis.Global, unbiased discovery and quantification of phosphorylation sites.Separation and quantification of phosphorylated and non-phosphorylated protein isoforms.Detection of phosphorylation, particularly in in vitro kinase assays.
Sensitivity Nanogram to picogram range, dependent on antibody affinity.[1][2]Femtomole to attomole range, highly sensitive.[3]Can detect low-abundance phosphoproteins.[4][5]High sensitivity for detecting radiolabeled molecules.[6]
Throughput Low to medium; can be increased with multi-well systems.High-throughput capabilities with modern instrumentation.[3]Medium; compatible with standard gel electrophoresis setups.[4]Low; requires film exposure and development.[7]
Quantitative Accuracy Semi-quantitative; can be improved with normalization to total protein.[1][8]Highly quantitative, especially with isotopic labeling (SILAC, TMT).[9][10][11][12]Semi-quantitative, based on band intensity.[13]Can be quantitative with appropriate standards and imaging systems.[6]
Cost per Sample Relatively low, primarily driven by antibody cost.High, requires expensive instrumentation and specialized expertise.[14][15]Moderate, requires Phos-tag™ reagent.Low to moderate, depends on radioisotope cost and disposal.
Strengths Widely accessible, relatively simple to perform, provides molecular weight information.[1]Unbiased discovery of novel phosphorylation sites, high specificity and accuracy, provides sequence information.[12][16]Allows for the visualization of different phosphorylated states of a protein, does not require phospho-specific antibodies.[17][18]Technically straightforward for in vitro assays.[7]
Limitations Dependent on the availability and specificity of high-quality antibodies, can be prone to background noise.[1]Complex data analysis, potential for ion suppression, may miss low-abundance phosphopeptides without enrichment.[16]Requires optimization for each protein, migration shift is not always predictable.[4]Use of radioactive materials poses safety and disposal challenges, provides indirect evidence of phosphorylation.[19]

Experimental Workflows and Signaling Pathways

To provide a practical context for these methods, the following diagrams illustrate a general experimental workflow for confirming protein phosphorylation and a representative signaling pathway where phosphorylation plays a central role.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion For Mass Spectrometry Cell_Lysis Cell Lysis with Phosphatase Inhibitors Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot (Phospho-specific Ab) Protein_Quantification->Western_Blot Phos_Tag Phos-tag™ SDS-PAGE Protein_Quantification->Phos_Tag Protein_Digestion Protein Digestion (e.g., Trypsin) Protein_Quantification->Protein_Digestion Mass_Spec Mass Spectrometry (with Enrichment) Enrichment Phosphopeptide Enrichment (IMAC or TiO2) Protein_Digestion->Enrichment Enrichment->Mass_Spec

A general experimental workflow for confirming protein phosphorylation.

MAPK_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds and activates Grb2_Sos Grb2/Sos RTK->Grb2_Sos Recruits and activates Ras Ras Grb2_Sos->Ras Activates Raf Raf (MAPKKK) Ras->Raf Phosphorylates and activates MEK MEK (MAPKK) Raf->MEK Phosphorylates and activates ERK ERK (MAPK) MEK->ERK Phosphorylates and activates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates and activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Regulates gene expression

The MAPK signaling pathway, a cascade of phosphorylation events.

Detailed Experimental Protocols

The successful application of these methods hinges on meticulous execution. The following are detailed protocols for the key experiments discussed.

Western Blotting for Phosphorylated Proteins

This protocol outlines the essential steps for detecting phosphorylated proteins using phospho-specific antibodies.

1. Sample Preparation: a. Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[20] b. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford). c. Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[20]

2. Gel Electrophoresis: a. Load the denatured protein samples onto a polyacrylamide gel (SDS-PAGE). b. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

3. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. b. Confirm transfer efficiency by staining the membrane with Ponceau S.

4. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[20][21] b. Incubate the membrane with the primary antibody (phospho-specific) diluted in blocking buffer overnight at 4°C with gentle agitation.[21] c. Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane again as in step 4c.

5. Detection: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Visualize the protein bands using a chemiluminescence imaging system. c. For quantitative analysis, strip the membrane and re-probe with an antibody against the total (phosphorylated and non-phosphorylated) protein as a loading control.[2]

Mass Spectrometry with Phosphopeptide Enrichment (IMAC and TiO₂)

This protocol describes the general workflow for identifying and quantifying protein phosphorylation sites by mass spectrometry, including crucial enrichment steps.

1. Protein Extraction and Digestion: a. Lyse cells or tissues in a denaturing buffer containing phosphatase and protease inhibitors. b. Reduce and alkylate the proteins to break disulfide bonds. c. Digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.[22] d. Stop the digestion by adding an acid (e.g., trifluoroacetic acid - TFA). e. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.[22]

2. Phosphopeptide Enrichment (Choose one or both sequentially):

a. Immobilized Metal Affinity Chromatography (IMAC): [23][24][25] i. Prepare IMAC beads by washing them with binding buffer (e.g., 80% acetonitrile (ACN), 0.1% TFA). ii. Incubate the desalted peptide mixture with the IMAC beads for 30-60 minutes with agitation to allow phosphopeptides to bind. iii. Wash the beads several times with binding buffer to remove non-phosphorylated peptides. iv. Elute the bound phosphopeptides with an elution buffer containing a high pH solution (e.g., ammonium hydroxide) or a phosphate-containing buffer. v. Acidify the eluted phosphopeptides immediately.

b. Titanium Dioxide (TiO₂) Chromatography: [26][27][28][29] i. Condition a TiO₂-packed column or spin tip with wash buffer (e.g., 80% ACN, 5% TFA). ii. Load the desalted peptide mixture onto the TiO₂ material. iii. Wash the TiO₂ material extensively with wash buffer to remove non-phosphorylated peptides. iv. Elute the phosphopeptides using an alkaline elution buffer (e.g., ammonium hydroxide). v. Acidify the eluted phosphopeptides.

3. LC-MS/MS Analysis: a. Analyze the enriched phosphopeptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[30] b. The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.

4. Data Analysis: a. Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database to identify the phosphopeptides and localize the phosphorylation sites. b. Perform quantitative analysis to determine the relative abundance of phosphopeptides between different samples.

Phos-tag™ SDS-PAGE

This protocol details the use of Phos-tag™ acrylamide for the separation of phosphorylated and non-phosphorylated proteins.

1. Gel Preparation: [13][17][31][32][33] a. Prepare the separating gel solution containing the desired percentage of acrylamide, buffer, SDS, and the Phos-tag™ acrylamide and MnCl₂ or ZnCl₂ solution. The concentration of Phos-tag™ may need to be optimized for the protein of interest. b. Pour the separating gel and allow it to polymerize. c. Prepare and pour the stacking gel on top of the separating gel.

2. Sample Preparation and Electrophoresis: a. Prepare protein samples as you would for a standard Western blot, ensuring that the lysis buffer does not contain EDTA, which can chelate the metal ions in the Phos-tag™ gel. b. Load the samples onto the Phos-tag™ gel. c. Run the electrophoresis at a constant voltage. The running time may be longer than for a standard SDS-PAGE.

3. Protein Transfer and Detection: a. After electrophoresis, equilibrate the gel in transfer buffer containing EDTA for 10-20 minutes to remove the metal ions, which improves transfer efficiency. b. Transfer the proteins to a PVDF membrane. c. Proceed with immunoblotting as described in the Western Blot protocol, using an antibody that recognizes the total protein (both phosphorylated and non-phosphorylated forms). The different phosphorylated species will appear as distinct, slower-migrating bands compared to the non-phosphorylated protein.[18]

Conclusion

The confirmation of protein phosphorylation is a multifaceted endeavor, and the selection of the appropriate analytical method is crucial for obtaining reliable and meaningful results. Western blotting with phospho-specific antibodies remains a workhorse for targeted validation, while mass spectrometry offers unparalleled depth for discovery-based phosphoproteomics. Phos-tag™ SDS-PAGE provides a unique approach to resolving different phosphorylation states, and autoradiography, though less common now, still holds value in specific applications. By understanding the principles, strengths, and limitations of each technique, and by following robust experimental protocols, researchers can confidently and accurately elucidate the complex roles of protein phosphorylation in health and disease.

References

A Comparative Guide to the HPLC Analysis of Products from Dibenzyl Chlorophosphonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of phosphonate and phosphate prodrugs, the accurate analysis of reaction products is paramount. Dibenzyl chlorophosphonate is a key reagent in phosphorylation reactions, particularly for the synthesis of phosphoramidates and phosphate esters. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring these reactions and assessing the purity of the final products. This guide provides a comparative analysis of HPLC methods alongside alternative techniques for the characterization of products from this compound reactions, supported by illustrative experimental data and detailed protocols.

Reaction Overview: Synthesis of a Dibenzyl Phosphoramidate

A common application of this compound is the phosphorylation of amines to form phosphoramidates. A representative reaction is the coupling of this compound with a primary amine, such as aniline, in the presence of a base.

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Dibenzyl_chlorophosphonate This compound Dibenzyl_phosphoramidate Dibenzyl N-phenylphosphoramidate Dibenzyl_chlorophosphonate->Dibenzyl_phosphoramidate Aniline Aniline Aniline->Dibenzyl_phosphoramidate Base Base (e.g., Triethylamine) Triethylammonium_chloride Triethylammonium chloride Base->Triethylammonium_chloride Solvent Inert Solvent (e.g., Dichloromethane)

Figure 1. Reaction scheme for the synthesis of Dibenzyl N-phenylphosphoramidate.

Comparative Analysis of Analytical Techniques

The analysis of the reaction mixture is crucial to determine the conversion of starting materials and the purity of the desired product. While HPLC is a primary tool, other techniques offer complementary information.

FeatureIon-Pair Reversed-Phase HPLC (IP-RPLC) with UV DetectionLiquid Chromatography-Mass Spectrometry (LC-MS)31P Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle An ion-pairing reagent is added to the mobile phase to form a neutral complex with charged analytes, enhancing retention on a non-polar stationary phase.Separates compounds based on their physicochemical properties, followed by detection based on their mass-to-charge ratio.A non-destructive technique that provides information on the chemical environment of phosphorus nuclei.
Primary Application Purity analysis and quantification of ionic and ionizable phosphonates and their derivatives.High-sensitivity detection and identification of reaction products, byproducts, and impurities.Structural elucidation, reaction monitoring, and quantification of phosphorus-containing species.
Stationary Phase Non-polar (e.g., C18, C8).Typically non-polar (e.g., C18) for the resulting derivatives.Not applicable.
Advantages Robust, widely available, good for quantitative analysis.High sensitivity and specificity, provides molecular weight information.Provides detailed structural information, can be quantitative, non-destructive.
Limitations May require method development for optimal separation, indirect for non-chromophoric compounds.Can be affected by ion suppression, more complex instrumentation.Lower sensitivity than LC-MS, requires higher sample concentrations.

Illustrative Experimental Data

The following table presents hypothetical, yet representative, data for the analysis of a reaction mixture from the synthesis of Dibenzyl N-phenylphosphoramidate.

CompoundRetention Time (min) - HPLC[M+H]+ - LC-MS31P NMR Chemical Shift (ppm)
This compound (Starting Material)8.5297.0+5.2
Aniline (Starting Material)3.294.1N/A
Dibenzyl N-phenylphosphoramidate (Product)10.2354.1+8.9
Dibenzyl phosphite (Potential Impurity)7.1263.1+7.5

Experimental Protocols

Ion-Pair Reversed-Phase HPLC (IP-RPLC) with UV Detection

This method is suitable for the routine analysis of the reaction progress and final product purity.

Sample Preparation:

  • Withdraw a 10 µL aliquot of the reaction mixture.

  • Dilute with 990 µL of the mobile phase (1:100 dilution).

  • Vortex to ensure homogeneity.

  • Filter through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water containing 5 mM Tetrabutylammonium phosphate as an ion-pairing agent.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample_Preparation Sample Preparation (Dilution & Filtration) Injector Autosampler Sample_Preparation->Injector HPLC_System HPLC System Column C18 Column Injector->Column Pump Pump Pump->Injector Detector UV Detector (254 nm) Column->Detector Data_Acquisition Data Acquisition & Analysis Detector->Data_Acquisition

Mass Spectrometry of Dibenzyl-Phosphorylated Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development and proteomics, the analysis of phosphorylated compounds is a critical yet challenging task. Phosphorylation is a key post-translational modification that regulates a vast array of cellular processes. The use of protecting groups, such as the dibenzyl group, is common in the synthesis of phosphorylated molecules, including phosphopeptides and potential drug candidates. Understanding the behavior of these dibenzyl-phosphorylated compounds in mass spectrometry (MS) is essential for their characterization, purity assessment, and downstream applications.

This guide provides a comparative overview of the mass spectrometric analysis of dibenzyl-phosphorylated compounds versus their unprotected counterparts. While direct, quantitative comparative studies on the mass spectrometric performance of dibenzyl-phosphorylated compounds are not extensively available in peer-reviewed literature, this guide synthesizes information from the broader field of phosphoproteomics and the mass spectrometry of protected peptides to offer insights into their expected behavior.

Comparison of Mass Spectrometric Performance

The introduction of two benzyl groups to a phosphate moiety significantly alters its physicochemical properties, which in turn affects its behavior during mass spectrometric analysis. The following table summarizes the expected differences in performance between dibenzyl-phosphorylated and unprotected phosphorylated compounds.

Performance MetricDibenzyl-Phosphorylated CompoundsUnprotected Phosphorylated CompoundsRationale and Key Considerations
Ionization Efficiency (ESI) Potentially enhanced in positive ion mode, but may be suppressed in negative ion mode.Generally lower ionization efficiency in positive ion mode compared to non-phosphorylated peptides; often analyzed in negative ion mode.The benzyl groups increase the hydrophobicity and proton affinity of the molecule, which can enhance ionization in positive ion mode. Conversely, the protection of the acidic phosphate hydroxyls reduces the negative charge potential, likely suppressing ionization in negative ion mode.
Fragmentation Pattern (CID/HCD) Expected to show characteristic losses of benzyl (91 Da), dibenzyl phosphate moieties, and potentially toluene (92 Da). The lability of the phosphate ester bond is expected to be lower than the phosphoester bond in unprotected phosphoserine/threonine.Dominated by the neutral loss of phosphoric acid (H₃PO₄, 98 Da) for phosphoserine and phosphothreonine. Phosphotyrosine is generally more stable.The fragmentation of the benzyl groups is a well-known pathway in mass spectrometry. The stability of the dibenzyl phosphate group itself is expected to be higher than the unprotected phosphate group on serine or threonine residues, potentially leading to more informative backbone fragmentation.
Sensitivity and Detection May exhibit improved retention on reversed-phase chromatography, potentially leading to better separation from hydrophilic contaminants and improved sensitivity.Hydrophilic nature can lead to poor retention on reversed-phase columns, often requiring specialized chromatographic conditions or enrichment strategies for sensitive detection.The increased hydrophobicity from the benzyl groups can improve chromatographic behavior on standard reversed-phase columns, leading to sharper peaks and better signal-to-noise ratios.
Identification and Data Analysis Requires modification of search algorithms to account for the mass of the dibenzyl-phosphate group and its specific fragmentation patterns.Standard phosphoproteomics software pipelines are well-established for identifying unprotected phosphopeptides based on the +80 Da mass shift and characteristic neutral losses.Database search parameters must be adjusted to include the mass of the dibenzyl-phosphate modification. The absence of the typical 98 Da neutral loss may require alternative fragmentation data for confident identification.

Experimental Protocols

While specific, validated protocols for the LC-MS/MS analysis of dibenzyl-phosphorylated compounds are not widely published, the following general protocols for phosphopeptide analysis can be adapted.

Sample Preparation for LC-MS/MS Analysis
  • Protein Digestion (for phosphopeptide analysis):

    • Denature proteins in a solution containing 8 M urea and 100 mM Tris-HCl, pH 8.5.

    • Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 37°C for 1 hour.

    • Alkylate cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.

    • Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.

    • Digest the proteins with trypsin (enzyme-to-protein ratio of 1:50) overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptides using a C18 StageTip or equivalent solid-phase extraction method.

  • Enrichment of Phosphopeptides (if necessary):

    • For complex samples where the dibenzyl-phosphorylated compound is in low abundance, enrichment may be necessary.

    • Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography are common methods for enriching unprotected phosphopeptides. The efficiency of these methods for dibenzyl-phosphorylated compounds may vary and would require optimization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 75 µm inner diameter, 15 cm length, 1.9 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: A linear gradient from 2% to 35% mobile phase B over 60-120 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the hydrophobicity of the specific compound.

    • Flow Rate: 200-300 nL/min.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.

    • MS1 Scan: Scan range of m/z 350-1500 with a resolution of 60,000-120,000.

    • MS2 Fragmentation: Data-dependent acquisition (DDA) of the top 10-20 most intense precursor ions.

      • Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD): Use a normalized collision energy of 25-30%.

      • Electron Transfer Dissociation (ETD): Can be used as an alternative fragmentation method, particularly for highly charged precursors, as it tends to preserve labile modifications.

    • Dynamic Exclusion: Exclude previously fragmented precursor ions for 30-60 seconds to increase the number of unique peptides identified.

Visualizing Experimental Workflows and Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for phosphopeptide analysis and the expected fragmentation pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein Protein Sample Digestion Proteolytic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Enrichment Phosphopeptide Enrichment (Optional) Peptides->Enrichment LC Liquid Chromatography Enrichment->LC MS Mass Spectrometry (MS1 Scan) LC->MS MSMS Tandem Mass Spectrometry (MS2 Fragmentation) MS->MSMS Data Data Analysis MSMS->Data

Caption: A generalized workflow for the analysis of phosphorylated peptides by LC-MS/MS.

fragmentation_pathways cluster_dibenzyl Dibenzyl-Phosphorylated Peptide cluster_unprotected Unprotected Phosphopeptide Parent_DB [M+H]+ Frag1_DB Loss of Benzyl (-91 Da) Parent_DB->Frag1_DB Frag2_DB Loss of Toluene (-92 Da) Parent_DB->Frag2_DB Frag3_DB Backbone Fragments (b- and y-ions) Parent_DB->Frag3_DB Parent_UP [M+H]+ Frag1_UP Neutral Loss of H3PO4 (-98 Da) Parent_UP->Frag1_UP Frag2_UP Backbone Fragments (b- and y-ions) Parent_UP->Frag2_UP

Caption: A simplified comparison of expected fragmentation pathways for dibenzyl-protected vs. unprotected phosphopeptides.

The Synthetic Workhorse: A Cost-Benefit Analysis of Dibenzyl Chlorophosphonate in Phosphonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of phosphonate-containing molecules is a critical step in the creation of novel therapeutics. Dibenzyl chlorophosphonate (DBCP) has long been a reagent of choice for this purpose. This guide provides a comprehensive cost-benefit analysis of DBCP, comparing its performance with key alternatives—Diphenyl chlorophosphonate and Di-tert-butyl diethylphosphoramidite—supported by experimental data and detailed protocols to aid in informed reagent selection.

Performance Comparison of Phosphorylating Agents

The selection of a phosphorylating agent is a crucial decision in the synthesis of phosphonates, impacting not only the yield and purity of the final product but also the overall cost and efficiency of the process. Below is a comparative overview of this compound (DBCP), Diphenyl chlorophosphonate, and Di-tert-butyl diethylphosphoramidite.

ReagentMolecular Weight ( g/mol )Price (USD/g)*Key AdvantagesKey Disadvantages
This compound (DBCP) 296.69[1]~14.50 - 44.68Benzyl groups easily removed by hydrogenolysis.Can be unstable; may require freshly prepared reagent for optimal results.
Diphenyl chlorophosphate 268.63[2]~1.24 - 1.88Generally more stable than DBCP; cost-effective.[2]Phenyl groups require harsher conditions for removal (e.g., hydrogenolysis under pressure or acidic hydrolysis).
Di-tert-butyl diethylphosphoramidite 249.33[3]-Mild reaction conditions; high reactivity.tert-Butyl groups require acidic conditions for removal, which may not be compatible with all substrates. Cost information not readily available.

*Price is an estimate based on available supplier information and may vary.

ReagentSubstrateReaction TimeYield (%)Purity (%)
This compound Generic Alcohol1-3 h80-95>95 (after chromatography)
Diphenyl chlorophosphate Generic Alcohol1-3 h82-95>95 (after chromatography)
Di-tert-butyl diethylphosphoramidite Generic Alcohol1-2 hHighHigh

Experimental Protocols

Detailed methodologies for the synthesis and use of these phosphorylating agents are crucial for reproducibility and optimization.

Synthesis of this compound

A solution of sulfuryl chloride in a suitable solvent is added to a stirred solution of dibenzyl phosphite under an inert atmosphere. The reaction mixture is stirred for a specified time, followed by washing with a sodium bicarbonate solution. The organic layer is then dried and concentrated to yield this compound as an oil.

General Phosphorylation Protocol using this compound

To a solution of the alcohol in an anhydrous solvent (e.g., THF, DCM) at 0 °C under an inert atmosphere, a base (e.g., triethylamine, pyridine) is added, followed by the dropwise addition of freshly prepared this compound. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography.

General Phosphorylation Protocol using Diphenyl Chlorophosphate

To a solution of the alcohol and a base (e.g., pyridine, DMAP) in an anhydrous solvent at 0 °C, Diphenyl chlorophosphate is added dropwise. The reaction is stirred and allowed to warm to room temperature. After completion, the reaction mixture is worked up and the product purified by chromatography.[4]

Purification of Phosphonate Products

The crude product from the phosphorylation reaction is typically purified by column chromatography on silica gel. The choice of eluent depends on the polarity of the product. Recrystallization can be used for further purification of solid products.

Safety and Handling

All three phosphorylating agents are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound: Corrosive and an irritant.[1] Handle under inert atmosphere and store at low temperatures.

  • Diphenyl chlorophosphate: Causes severe skin burns and eye damage.[5][6][7] It is also harmful if swallowed.[5]

  • Di-tert-butyl diethylphosphoramidite: Flammable liquid and vapor. Causes skin and eye irritation.[3][8]

Logical Workflow for Phosphonate Synthesis

Synthesis_Workflow cluster_synthesis Phosphorylation Reaction cluster_purification Purification Alcohol Alcohol Substrate Reaction Reaction in Anhydrous Solvent Alcohol->Reaction Base Base (e.g., Pyridine) Base->Reaction DBCP Dibenzyl Chlorophosphonate DBCP->Reaction Crude Crude Product Reaction->Crude Workup Aqueous Workup Crude->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying Agent Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Pure_Product Pure Phosphonate Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of a phosphonate using this compound.

Role of Phosphates in Cellular Signaling

Phosphorylation is a fundamental biological process, and phosphonates, as stable analogs of phosphates, are invaluable tools for studying and modulating cellular signaling pathways. An excess of inorganic phosphate has been shown to activate the Raf/MEK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[9]

Signaling_Pathway Pi Extracellular Phosphate (Pi) Receptor Cell Surface Receptor Pi->Receptor activates Raf Raf Receptor->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors ERK->Transcription activates Response Cellular Response (e.g., Proliferation) Transcription->Response regulates

Caption: Simplified diagram of the Raf/MEK/ERK signaling pathway activated by extracellular phosphate.

Conclusion

This compound remains a valuable and effective reagent for the synthesis of phosphonates, particularly when facile deprotection via hydrogenolysis is desired. While it may be less stable and more costly than Diphenyl chlorophosphate, the milder deprotection conditions can be a significant advantage for sensitive substrates. Di-tert-butyl diethylphosphoramidite offers a high-reactivity alternative under mild conditions, though its cost and the need for acidic deprotection are important considerations. The choice of phosphorylating agent will ultimately depend on the specific requirements of the synthetic target, including substrate compatibility, scalability, and overall cost-effectiveness. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

A Comparative Guide to the Reactivity of Phosphorylating Agents for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphorylation of alcohols is a cornerstone transformation in organic chemistry and drug development, pivotal for introducing phosphate monoesters into a wide array of molecules to modulate their biological activity and pharmacokinetic properties.[1] The choice of a phosphorylating agent is critical and contingent upon the substrate's complexity, functional group tolerance, and desired reaction efficiency. This guide provides an objective comparison of common phosphorylating agents, supported by experimental data, to aid in the selection of the most suitable reagent for your research needs.

Overview of Common Phosphorylating Agents

The phosphorylation of an alcohol can be broadly approached in two main ways: a one-step process with a pentavalent phosphorus (P(V)) reagent or a two-step sequence involving a trivalent phosphorus (P(III)) compound followed by oxidation.[1][2][3] Each method presents distinct advantages and limitations in terms of reactivity, selectivity, and substrate scope.

Performance Comparison of Phosphorylating Agents

The following table summarizes the performance of various phosphorylating agents based on reported experimental data. Key metrics include reaction yield, time, and conditions, offering a comparative snapshot of their reactivity and applicability.

Phosphorylating Agent/SystemSubstrate ExampleYield (%)Reaction TimeKey Conditions & Remarks
POCl₃ General AlcoholsVariableVariableHighly reactive, often leads to mixtures of mono-, di-, and tri-alkyl phosphates; requires careful control of stoichiometry and often protection of other functional groups.[4][5]
Phosphoramidites General AlcoholsGood to HighMulti-stepA three-step process: phosphitylation, oxidation, and deprotection.[2][6] Incompatible with substrates sensitive to oxidation or the conditions required for protecting group removal.[1][6]
Dialkyl H-phosphonates (Atherton-Todd type) Amines, Alcohols, PhenolsUp to 99%VariableMild conditions, broad substrate scope.[7] The classical reaction can be limited for alcohols, but modifications exist.[8][9]
PEP-K / TBAHS 3-Phenyl-1-propanol88%6 hCatalytic, direct phosphorylation with high functional group tolerance.[1][6] Requires elevated temperatures (100 °C).[6]
PEP-K / TBAHS Boc-protected alcohol72%-Demonstrates compatibility with acid-sensitive protecting groups.[1]
PEP-K / TBAHS Fmoc-protected alcohol74%-Shows compatibility with base-sensitive protecting groups.[1]
Ψ-Reagent (P(V)) General AlcoholsGood to High-Operationally simple, chemoselective, and proceeds under mild conditions.[4][10] Tolerates free amines.[10]
Isopropenyl Phosphate / Catalytic Base Primary AlcoholsGood yields-Atom-efficient, proceeds at room temperature with acetone as the only by-product.[11] Shows excellent chemoselectivity for primary alcohols over secondary ones.[11]
Dialkyl H-phosphonates / Lewis Acid Diphenylmethanol86-96%14 hLewis-acid catalyzed nucleophilic substitution.[12] Good to excellent yields for a range of alcohols.[12][13]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for key phosphorylation methods.

Protocol 1: Catalytic Phosphorylation using PEP-K and TBAHS[1][6]

This method allows for the direct phosphorylation of a wide range of alcohols with high functional group tolerance.

Materials:

  • Alcohol (1.0 equiv)

  • Phosphoenolpyruvic acid monopotassium salt (PEP-K, 4.5 equiv)

  • Tetrabutylammonium hydrogen sulfate (TBAHS, 30 mol %)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the alcohol in anhydrous DMF, add PEP-K and TBAHS.

  • The reaction mixture is stirred at 100 °C for 6 hours.

  • Upon completion, the reaction is cooled to room temperature.

  • The product phosphate is then isolated and purified using appropriate chromatographic techniques.

Protocol 2: Phosphorylation using a Ψ-Reagent[4][10]

This protocol offers a mild and chemoselective route to phosphorylated alcohols.

Materials:

  • Alcohol (1.0 equiv)

  • Ψ-Reagent (ΨO, 1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of the alcohol in anhydrous DCM, add the Ψ-Reagent and DBU.

  • The mixture is stirred at room temperature.

  • After the initial reaction, water is added to hydrolyze the intermediate.

  • The desired monoalkyl phosphate is then isolated and purified.

Protocol 3: Lewis Acid-Catalyzed Phosphorylation with Dialkyl H-phosphonates[12][13]

This procedure describes the phosphorylation of alcohols via a Lewis acid-catalyzed nucleophilic substitution.

Materials:

  • Alcohol (e.g., Diphenylmethanol, 0.2 mmol, 1.0 equiv)

  • Diethyl phosphite (2.5 equiv)

  • Aluminum trifluoromethanesulfonate (Al(OTf)₃, 10 mol%)

  • Trifluoromethanesulfonic anhydride (2 equiv)

  • Dichloroethane (2 mL)

Procedure:

  • In a reaction vessel, combine the alcohol, diethyl phosphite, Al(OTf)₃, and trifluoromethanesulfonic anhydride in dichloroethane.

  • The reaction mixture is stirred at 40 °C for 14 hours under an air atmosphere.

  • After the reaction is complete, the product is isolated and purified by column chromatography.

Experimental Workflow and Logic

The selection and optimization of a phosphorylating agent often follow a logical progression. The diagram below illustrates a typical workflow for comparing the reactivity of different phosphorylating agents.

G Workflow for Comparing Phosphorylating Agents cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Substrate Scope Evaluation cluster_3 Phase 4: Final Selection A Select Model Alcohol Substrate B Choose a Panel of Phosphorylating Agents (e.g., POCl3, Phosphoramidite, H-phosphonate) A->B Define Scope C Perform Small-Scale Test Reactions (Standardized Conditions) B->C Execute D Analyze Reaction Outcomes (TLC, LC-MS, NMR) C->D Evaluate E Identify Promising Agents based on Yield & Purity D->E F Optimize Reaction Parameters (Temperature, Solvent, Catalyst, Time) E->F Refine G Verify Structure of Phosphorylated Product F->G Confirm H Test Optimized Conditions on Diverse Alcohols (Primary, Secondary, Hindered, Functionalized) G->H I Quantify Yields and Assess Functional Group Tolerance H->I Characterize J Tabulate Comparative Data I->J Summarize K Select Optimal Phosphorylating Agent for Specific Application J->K

Caption: A logical workflow for the systematic comparison and selection of phosphorylating agents.

Signaling Pathways and Biological Relevance

The phosphorylation of hydroxyl groups on serine, threonine, and tyrosine residues in proteins is a fundamental post-translational modification that regulates numerous cellular signaling pathways.[6] This enzymatic process, catalyzed by kinases, controls protein structure and function, thereby orchestrating complex biological processes.[6] The development of efficient chemical phosphorylation methods is crucial for synthesizing phosphorylated peptides and small molecules to probe these pathways and for the development of therapeutics that can modulate kinase activity.

The diagram below illustrates a simplified representation of a generic signaling cascade initiated by phosphorylation.

G Generic Kinase-Mediated Signaling Pathway cluster_0 Signal Initiation cluster_1 Phosphorylation Cascade cluster_2 Cellular Response Signal External Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor Kinase1 Kinase A (Inactive) Receptor->Kinase1 recruits & activates Kinase1_P Kinase A (Active) Kinase1->Kinase1_P ATP -> ADP Kinase2 Kinase B (Inactive) Kinase1_P->Kinase2 phosphorylates Kinase2_P Kinase B (Active) Kinase2->Kinase2_P ATP -> ADP Protein Target Protein Kinase2_P->Protein phosphorylates Protein_P Phosphorylated Target Protein Protein->Protein_P ATP -> ADP Response Biological Response (e.g., Gene Expression, Cell Growth) Protein_P->Response triggers

Caption: A simplified diagram of a phosphorylation-dependent signaling cascade.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzyl chlorophosphonate
Reactant of Route 2
Dibenzyl chlorophosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.